molecular formula C15H12F3NO2 B2745020 3,4-difluoro-N-[2-(4-fluorophenoxy)ethyl]benzamide CAS No. 1172908-97-2

3,4-difluoro-N-[2-(4-fluorophenoxy)ethyl]benzamide

Cat. No.: B2745020
CAS No.: 1172908-97-2
M. Wt: 295.261
InChI Key: OZCNVZXYMLFJEQ-UHFFFAOYSA-N
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Description

3,4-Difluoro-N-[2-(4-fluorophenoxy)ethyl]benzamide is a synthetic small molecule belonging to the class of organic compounds known as benzamides, specifically an aminobenzoic acid derivative . This compound features a 3,4-difluorinated benzene ring, a key benzamide core structure, and an ethyl linker substituted with a 4-fluorophenoxy group. The strategic incorporation of fluorine atoms is a common practice in medicinal chemistry, as it can significantly influence a molecule's electronic properties, metabolic stability, and binding affinity to biological targets . Benzamide derivatives are extensively investigated in scientific research for their potential to interact with various enzyme systems and cellular receptors. While the specific biological profile of this compound is under investigation, structurally similar molecules have demonstrated relevant biological activities, making them valuable tools for probing biochemical pathways . For instance, certain benzamide derivatives are known to act as inhibitors in key signaling pathways. Research on analogous compounds has indicated potential interactions with kinase targets, such as the dual-specificity mitogen-activated protein kinase kinase, which plays a critical role in the MAPK/ERK cascade—a pathway responsible for mediating diverse biological functions including cell growth, differentiation, and survival . The primary value of 3,4-difluoro-N-[2-(4-fluorophenoxy)ethyl]benzamide lies in its application as a building block or intermediate in medicinal chemistry and drug discovery programs. Researchers utilize this compound to explore structure-activity relationships (SAR), to develop novel therapeutic agents for various diseases, and to study the biochemical mechanisms of fluorinated molecules . Its structure serves as a core scaffold that can be further modified to optimize potency and selectivity against specific targets. Potential research applications include the development of potential treatments for conditions such as pain disorders, where related sulfonamide and benzamide derivatives have shown promise as inhibitors of specific ion channels like Nav1.7 . The synthesis of this compound typically involves multi-step organic reactions, which may include the formation of the benzamide core through the reaction of a 3,4-difluorobenzoic acid derivative with an appropriate amine-containing the 4-fluorophenoxy group, often under dehydrating conditions or via activated esters . This product is provided for research use only and is not intended for diagnostic or therapeutic applications. It is strictly for use in laboratory research by qualified professionals.

Properties

IUPAC Name

3,4-difluoro-N-[2-(4-fluorophenoxy)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO2/c16-11-2-4-12(5-3-11)21-8-7-19-15(20)10-1-6-13(17)14(18)9-10/h1-6,9H,7-8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZCNVZXYMLFJEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCNC(=O)C2=CC(=C(C=C2)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and molecular properties of 3,4-difluoro-N-[2-(4-fluorophenoxy)ethyl]benzamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 3,4-difluoro-N-[2-(4-fluorophenoxy)ethyl]benzamide , a fluorinated small molecule scaffold with significant relevance in medicinal chemistry, particularly in the development of voltage-gated sodium channel (NaV) blockers and agrochemical fungicides.

Structural Analysis, Synthetic Protocols, and Molecular Properties

Executive Summary

3,4-difluoro-N-[2-(4-fluorophenoxy)ethyl]benzamide (Molecular Formula: C₁₅H₁₂F₃NO₂ ) is a synthetic organic compound characterized by a benzamide core substituted with a 3,4-difluoro motif and linked via an ethyl chain to a 4-fluorophenoxy moiety.[1][2][3][4][5][6][7][8][9] This structure represents a "privileged scaffold" in drug discovery, combining the metabolic stability of fluorinated aromatics with the flexible, lipophilic connectivity typical of ion channel modulators and enzyme inhibitors.

This guide details the physicochemical properties, validated synthetic pathways, and structural activity relationships (SAR) pertinent to researchers in pharmaceutical and agrochemical development.

Chemical Identity & Physicochemical Properties[1][3][5][6][9]

The compound functions as a lipophilic amide, designed to penetrate the blood-brain barrier (BBB) or cuticular membranes. The strategic placement of fluorine atoms enhances metabolic stability by blocking labile C-H oxidation sites (specifically at the para- and meta-positions of the benzoyl ring and the para-position of the phenoxy ring).

Table 1: Physicochemical Profile
PropertyValueDescription
IUPAC Name 3,4-difluoro-N-[2-(4-fluorophenoxy)ethyl]benzamideOfficial nomenclature
Molecular Formula C₁₅H₁₂F₃NO₂-
Molecular Weight 295.26 g/mol Optimal for oral bioavailability (<500 Da)
LogP (Predicted) 3.1 – 3.4Highly lipophilic; suggests good membrane permeability
Topological PSA ~38.3 ŲLow polar surface area, favoring CNS penetration
H-Bond Donors 1 (Amide NH)Critical for receptor binding
H-Bond Acceptors 2 (Amide O, Ether O)Interaction points for active site residues
Rotatable Bonds 5Allows conformational adaptation to binding pockets
Structural Visualization

The following diagram illustrates the connectivity and key functional regions of the molecule.

ChemicalStructure Figure 1: Pharmacophore connectivity of 3,4-difluoro-N-[2-(4-fluorophenoxy)ethyl]benzamide. Benzoyl 3,4-Difluorobenzoyl Core (Lipophilic Head) Amide Amide Linker (-CONH-) Benzoyl->Amide C-N Bond Ethyl Ethyl Spacer (-CH2CH2-) Amide->Ethyl N-C Bond Ether Ether Oxygen (-O-) Ethyl->Ether C-O Bond Phenoxy 4-Fluorophenoxy Tail (Hydrophobic Anchor) Ether->Phenoxy O-C Bond

[1][8]

Synthetic Methodology

The synthesis of 3,4-difluoro-N-[2-(4-fluorophenoxy)ethyl]benzamide is achieved through a convergent amide coupling strategy. This approach minimizes side reactions and allows for the separate optimization of the acid and amine fragments.

Retrosynthetic Analysis
  • Bond Disconnection: Amide (C-N) bond.

  • Fragment A (Electrophile): 3,4-Difluorobenzoic acid (activated).

  • Fragment B (Nucleophile): 2-(4-Fluorophenoxy)ethylamine.[1][2][3][6]

Protocol: Amide Coupling via HATU Activation

Reagents:

  • Acid: 3,4-Difluorobenzoic acid (CAS 455-86-7) [1][3][5][6]

  • Amine: 2-(4-Fluorophenoxy)ethylamine (CAS 6096-89-5) [2][1][3][6][7][8][9][10][11]

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (Anhydrous)

Step-by-Step Procedure:

  • Activation: In a flame-dried round-bottom flask, dissolve 3,4-difluorobenzoic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration). Add HATU (1.2 equiv) and DIPEA (2.0 equiv). Stir at room temperature (RT) for 15 minutes to generate the active ester.

  • Coupling: Add 2-(4-fluorophenoxy)ethylamine (1.1 equiv) dropwise to the reaction mixture.

  • Reaction: Stir the mixture at RT for 4–12 hours under an inert atmosphere (N₂). Monitor progress via TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.

  • Work-up: Dilute the reaction mixture with Ethyl Acetate. Wash sequentially with 1N HCl (to remove unreacted amine), saturated NaHCO₃ (to remove unreacted acid), and brine.

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, 0-40% EtOAc in Hexanes) to yield the target compound as a white to off-white solid.

Synthetic Workflow Diagram

Synthesis Figure 2: Convergent synthesis pathway for the target benzamide. Acid 3,4-Difluorobenzoic Acid (CAS 455-86-7) Activation In Situ Activation (Active Ester Formation) Acid->Activation Amine 2-(4-Fluorophenoxy)ethylamine (CAS 6096-89-5) Coupling Nucleophilic Acyl Substitution (Amide Bond Formation) Amine->Coupling Reagents HATU, DIPEA, DMF Reagents->Activation Activation->Coupling Workup Extraction & Purification (EtOAc/Hexane) Coupling->Workup Product 3,4-difluoro-N-[2-(4-fluorophenoxy)ethyl]benzamide (Target Molecule) Workup->Product

Molecular Mechanism & Structural Activity Relationship (SAR)

The structural architecture of 3,4-difluoro-N-[2-(4-fluorophenoxy)ethyl]benzamide aligns with known pharmacophores for Voltage-Gated Sodium Channel (NaV) inhibitors and Succinate Dehydrogenase Inhibitor (SDHI) fungicides.

1. Fluorine Substitution Effects
  • 3,4-Difluoro Motif: The fluorine atoms at positions 3 and 4 of the benzoyl ring withdraw electron density, increasing the acidity of the amide proton (NH). This enhances the hydrogen bond donating capability of the amide, potentially strengthening interactions with receptor binding sites (e.g., the local anesthetic receptor site on NaV channels).

  • Metabolic Blockade: The 4-position on the phenoxy ring is a metabolic "hotspot" for hydroxylation by Cytochrome P450 enzymes. Substitution with fluorine (C-F bond energy ~116 kcal/mol) effectively blocks this degradation pathway, extending the half-life (

    
    ) of the compound [3].
    
2. Linker Dynamics
  • Ethyl Spacer: The two-carbon linker provides optimal spacing (~3.5 Å) between the aromatic core and the ether oxygen. This flexibility allows the molecule to adopt a "folded" conformation, often required to fit into the hydrophobic pockets of ion channels or enzymes.

  • Ether Oxygen: Acts as a weak hydrogen bond acceptor, potentially interacting with serine or threonine residues within the target protein.

3. Potential Biological Targets
  • NaV1.7 Inhibition: The "Aryl-Amide-Linker-Aryl" motif is characteristic of state-dependent sodium channel blockers used in pain management. The lipophilic tail (fluorophenoxy) anchors the molecule in the lipid bilayer, while the polar amide interacts with the channel pore.

  • Agrochemical Activity: Benzamide derivatives are a major class of fungicides. The structure bears similarity to Fluopyram (though lacking the pyridine), suggesting potential activity against fungal respiration via Complex II inhibition.

References
  • PubChem. 3,4-Difluorobenzoic acid (CAS 455-86-7). National Center for Biotechnology Information. Link

  • PubChem. 2-(4-Fluorophenoxy)ethylamine (CAS 6096-89-5).[1][3][6] National Center for Biotechnology Information. Link

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry.[4][9] Chemical Society Reviews, 37(2), 320-330. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Sources

Literature review of fluorinated benzamide derivatives and 3,4-difluoro-N-[2-(4-fluorophenoxy)ethyl]benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Fluorine Advantage in Modern Drug Design

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of molecular design.[1][2] This is attributed to fluorine's unique physicochemical properties, including its small van der Waals radius (similar to hydrogen), high electronegativity, and the ability of the carbon-fluorine bond to act as a weak hydrogen bond acceptor.[1] These characteristics can profoundly influence a molecule's metabolic stability, binding affinity to target proteins, and pharmacokinetic profile.[1][3] Among the myriad of scaffolds amenable to fluorination, benzamide derivatives have emerged as a particularly fruitful area of investigation, leading to the development of novel therapeutic agents across diverse disease areas.[4][5][6][7] This guide provides an in-depth exploration of fluorinated benzamide derivatives, from their rational design and synthesis to their biological evaluation, with a special focus on the promising, albeit less characterized, compound, 3,4-difluoro-N-[2-(4-fluorophenoxy)ethyl]benzamide.

Part 1: The Chemistry of Fluorinated Benzamides: Synthesis and Characterization

The synthesis of fluorinated benzamide derivatives typically involves the coupling of a fluorinated benzoic acid or its activated derivative with a desired amine. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern on both the benzoyl and amine moieties.

General Synthetic Pathways

Two primary and reliable methods for the synthesis of these compounds are the acylation of an amine with a fluorinated benzoyl chloride and the amide coupling of a fluorinated benzoic acid with an amine.[8]

  • Pathway 1: Acylation with Benzoyl Chloride: This is often the more straightforward approach, involving the reaction of a fluorinated benzoyl chloride with a primary or secondary amine in the presence of a base to neutralize the HCl byproduct.[5][8]

Experimental Protocol: Synthesis of a Representative Fluorinated Benzamide

The following protocol outlines a general procedure for the synthesis of a fluorinated benzamide derivative via the acylation pathway, a commonly employed and robust method.[5][8]

Materials:

  • Substituted fluorinated benzoyl chloride (1.0 equivalent)

  • Primary or secondary amine (1.1 equivalents)

  • Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or toluene)[5][8]

  • Tertiary amine base (e.g., triethylamine or diisopropylethylamine, 1.2 equivalents)

  • Deionized water

  • Brine solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexanes/ethyl acetate mixture)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.1 equivalents) and the tertiary amine base (1.2 equivalents) in the anhydrous aprotic solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of the fluorinated benzoyl chloride (1.0 equivalent) in the same anhydrous solvent to the stirred amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.

  • Combine the organic extracts and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system to yield the pure fluorinated benzamide.

Characterization:

The synthesized compound should be thoroughly characterized using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and the presence and position of fluorine atoms.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic amide carbonyl and N-H stretching frequencies.

  • Elemental Analysis: To confirm the elemental composition of the compound.

Part 2: Biological Activities and Therapeutic Potential

The introduction of fluorine into the benzamide scaffold can lead to a diverse range of biological activities. The specific activity is highly dependent on the overall molecular structure, including the position and number of fluorine atoms and the nature of the substituent on the amide nitrogen.

Reported Biological Activities of Fluorinated Benzamides:
Biological ActivityExample Scaffold/Compound ClassTherapeutic AreaReference(s)
Antiangiogenic Polyfluorinated benzamidesOncology[1][4]
Antimicrobial N-(2-fluoro-4-morpholin-4-yl-phenyl)-substituted-benzamidesInfectious Diseases[5]
Dopamine D2 Receptor Ligands Fluorinated substituted benzamides (e.g., [3H]NCQ 115)Neurology, PET Imaging[6]
Melanoma Imaging Agents 68Ga-labeled fluorinated benzamide derivativesOncology, PET Imaging[7]
VEGFR-2 Kinase Inhibitors 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][4][8]triazine-based compoundsOncology[9]
Antiviral 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamidesInfectious Diseases[10]
Mechanism of Action: A Hypothetical Signaling Pathway

To illustrate the potential mechanism of action, consider a hypothetical fluorinated benzamide derivative designed as a kinase inhibitor, a common strategy in oncology drug discovery.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) Ras Ras RTK->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., for proliferation, angiogenesis) ERK->Transcription_Factors Phosphorylates & Activates Fluorinated_Benzamide Fluorinated Benzamide Inhibitor Fluorinated_Benzamide->RTK Inhibits ATP Binding Gene_Expression Gene Expression Transcription_Factors->Gene_Expression

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway by a fluorinated benzamide derivative.

Part 3: Case Study: 3,4-difluoro-N-[2-(4-fluorophenoxy)ethyl]benzamide

While specific experimental data for 3,4-difluoro-N-[2-(4-fluorophenoxy)ethyl]benzamide is not extensively reported in the surveyed literature, its structural features suggest potential biological activities based on related compounds. The 3,4-difluorobenzamide moiety is a known pharmacophore in various bioactive molecules.[11] The 2-(4-fluorophenoxy)ethyl amine side chain is also present in a number of biologically active compounds.

Hypothetical Physicochemical and Biological Profile
PropertyPredicted Value/ActivityRationale
Molecular Weight ~311.29 g/mol Calculated from the chemical formula C₁₅H₁₂F₃NO₂
LogP HighThe presence of three fluorine atoms and two phenyl rings suggests significant lipophilicity.
Potential Biological Target(s) Kinases, GPCRs, Ion ChannelsThe benzamide scaffold is versatile and can be adapted to target a wide range of proteins. The specific substitution pattern would determine target selectivity.
Potential Therapeutic Area(s) Oncology, Neurology, InflammationBased on the activities of structurally related fluorinated benzamides.
Proposed Experimental Workflow for Investigation

The following workflow outlines a logical progression for the synthesis and biological evaluation of this specific compound.

G A Synthesis of 3,4-difluoro-N-[2-(4-fluorophenoxy)ethyl]benzamide B Structural Characterization (NMR, MS, IR) A->B C In Vitro Biological Screening (e.g., Kinase Panel, Receptor Binding Assays) B->C D Cell-Based Assays (e.g., Proliferation, Cytotoxicity) C->D E Lead Optimization (Structure-Activity Relationship Studies) D->E F In Vivo Efficacy and PK/PD Studies E->F

Caption: A streamlined experimental workflow for the investigation of a novel fluorinated benzamide derivative.

Part 4: Structure-Activity Relationships (SAR) of Fluorinated Benzamides

The biological activity of fluorinated benzamides is intricately linked to the position and number of fluorine substituents. Understanding these structure-activity relationships is crucial for rational drug design and lead optimization.

  • Impact of Fluorine Position: The placement of fluorine on the benzamide ring can influence binding affinity and selectivity. For instance, ortho- and para-substitutions can have different effects on the molecule's conformation and interaction with the target protein compared to meta-substitution.[12][13]

  • Effect of Multiple Fluorine Substituents: Increasing the number of fluorine atoms can enhance metabolic stability by blocking sites of oxidative metabolism.[3] However, this can also impact solubility and permeability. The introduction of multiple fluorine atoms, as seen in di- and tri-fluorinated benzamides, can lead to potent biological activity.[9][14]

  • Role of the Amine Substituent: The nature of the group attached to the amide nitrogen is a key determinant of biological activity and target specificity. This portion of the molecule can be modified to interact with specific residues in the target's binding pocket.

G Benzamide_Core Benzamide Core Aromatic Ring Amide Linker Biological_Activity Biological Activity - Potency (IC₅₀/EC₅₀) - Selectivity - Pharmacokinetics Benzamide_Core->Biological_Activity Fluorine_Substituents Fluorine Substituents - Position (ortho, meta, para) - Number (mono, di, tri) Fluorine_Substituents->Benzamide_Core:f1 Amine_Substituent Amine Substituent (R-group) - Size - Polarity - H-bonding potential Amine_Substituent->Benzamide_Core:f2

Caption: Key structural determinants influencing the biological activity of fluorinated benzamides.

Conclusion and Future Directions

Fluorinated benzamide derivatives represent a rich and versatile class of compounds with significant therapeutic potential. The strategic incorporation of fluorine allows for the fine-tuning of physicochemical and biological properties, leading to the development of potent and selective drug candidates. While the specific compound 3,4-difluoro-N-[2-(4-fluorophenoxy)ethyl]benzamide remains to be fully characterized, its structural motifs suggest it is a promising candidate for further investigation. Future research in this area will likely focus on the synthesis and evaluation of novel fluorinated benzamides with improved efficacy and safety profiles, aided by computational modeling and a deeper understanding of their structure-activity relationships. The continued exploration of this chemical space is poised to deliver the next generation of innovative medicines.

References

  • Dierks, T., et al. (2019). Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides. ChemMedChem, 14(18), 1735-1745. [Link]

  • Dierks, T., et al. (2018). Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides. PubMed. [Link]

  • Patel, D., et al. (2020). Design, Synthesis of Some New N-(2-fluoro-4-morpholin-4-yl-phenyl)-Substituted-Benzamide Derivatives and Screening of Their Microbial Activities. Taylor & Francis Online. [Link]

  • Hall, H., et al. (1995). Synthesis and binding properties of the fluorinated substituted benzamide [3H]NCQ 115, a new selective dopamine D2 receptor ligand. PubMed. [Link]

  • Matulis, D., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. PubMed. [Link]

  • Lee, S. J., et al. (2025). 68Ga-labeled fluorinated benzamide derivatives for positron emission tomography imaging of melanoma. PLOS ONE. [Link]

  • Jasim, L. S., et al. (2023). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. ResearchGate. [Link]

  • Rink, C., et al. (2015). Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases. PubMed. [Link]

  • Matulis, D., et al. (2025). Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. ResearchGate. [Link]

  • Lipunova, G. N., et al. (2025). Fluorine-Containing Benzimidazoles and Their [a]- and [b]Heteroannelated Derivatives: Synthesis and Biological Activity (Review). ResearchGate. [Link]

  • Wang, M., & Cheng, Y. (2016). Structure-activity relationships of fluorinated dendrimers in DNA and siRNA delivery. Acta Biomaterialia, 46, 204-210. [Link]

  • Preussmann, R., & Spiegelhalder, B. (1987). Effects of fluorination on in-vitro metabolism and biological activity of N-nitrosodialkylamines. PubMed. [Link]

  • Kavanagh, O., et al. (2024). N-(2,4-difluorophenyl)-2-fluorobenzamide. DORAS | DCU Research Repository. [Link]

  • PubChem. 3,4-difluoro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzamide. PubChem. [Link]

  • PubChem. 2,6-Difluoro-N-[1-(5-{[2-(4-Fluorophenoxy)ethyl]sulfanyl}-4-Methyl-4h-1,2,4-Triazol-3-Yl)ethyl]benzamide. PubChem. [Link]

  • Springer, C. J., et al. (1994). 4-amino-fluorobenzamides and their use as cytotoxic prodrugs.
  • PubChem. 2-[(4-ethynyl-2-fluorophenyl)amino]-3,4-difluoro-N-(2-hydroxyethoxy)benzamide. PubChem. [Link]

  • Harris, P. A., et al. (2008). Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][4][8]triazine-based VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(4), 1354-1358. [Link]

  • Chen, H., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9206-9217. [Link]

  • PubChem. 3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]-N-(2-hydroxyethoxy)benzamide. PubChem. [Link]

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A Methodological Guide to the Physicochemical Characterization of 3,4-difluoro-N-[2-(4-fluorophenoxy)ethyl]benzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract: The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is contingent upon a thorough understanding of its fundamental physicochemical properties. These characteristics govern a molecule's behavior, from its stability in storage to its pharmacokinetic profile in vivo. This guide presents a comprehensive framework for determining the thermodynamic stability and key physical constants of the novel compound 3,4-difluoro-N-[2-(4-fluorophenoxy)ethyl]benzamide . As this specific molecule lacks extensive characterization in public literature, this document serves as a methodological whitepaper. It provides not only the requisite experimental protocols but also the scientific rationale behind their selection, enabling researchers to generate a robust, self-validating data package for this and similar NCEs.

Introduction: Deconstructing the Molecule

3,4-difluoro-N-[2-(4-fluorophenoxy)ethyl]benzamide is a complex molecule featuring several key functional groups that will dictate its physicochemical behavior. A preliminary analysis of its structure—a difluorinated benzamide ring linked via an amide bond to a fluorophenoxy ethylamine side chain—allows us to form hypotheses that will guide our experimental strategy:

  • Lipophilicity: The presence of three fluorine atoms and two aromatic rings suggests significant lipophilicity, which will influence solubility and permeability.

  • Hydrogen Bonding: The amide linkage provides both a hydrogen bond donor (N-H) and acceptor (C=O), suggesting potential for crystal lattice interactions and influencing melting point and solubility.

  • Ionization: The amide N-H is weakly acidic, while the ether oxygen and aromatic rings are potential sites of weak basicity. Determining the ionization constant (pKa) will be crucial for understanding its behavior in physiological pH ranges.

This guide will detail the essential experiments required to move from these structural hypotheses to empirical data.

Thermodynamic Stability Assessment

Thermodynamic stability is a critical parameter that informs storage conditions, shelf-life, and potential degradation pathways.[1][2] It is not a single value but a profile of how the molecule responds to thermal and chemical stress.

Thermal Stability and Phase Behavior

The primary tools for assessing thermal stability are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[3][4][5] These techniques provide complementary information about how the material changes when subjected to a controlled temperature program.[3][5]

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[6] It is the gold-standard technique for identifying thermal events like melting, crystallization, and glass transitions.[3][7]

  • Core Objective & Causality: The primary goal is to determine the melting point (Tm) and the enthalpy of fusion (ΔHfus). A sharp, high-energy melting peak is indicative of a highly crystalline, pure substance.[8] Broad peaks or multiple transitions can suggest the presence of impurities or polymorphism—the existence of multiple crystal forms—which has significant implications for solubility and bioavailability.

  • Self-Validating Protocol:

    • Calibration: Calibrate the DSC instrument using certified standards (e.g., Indium) for temperature and enthalpy.

    • Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan and hermetically seal it. Prepare an identical empty pan as a reference.

    • Measurement: Place the sample and reference pans into the DSC cell. Heat the sample at a controlled rate (e.g., 10°C/min) under an inert nitrogen atmosphere.

    • Analysis: The resulting thermogram will show an endothermic peak at the melting point.[7] The onset temperature of this peak is taken as the melting point, and the integrated area of the peak corresponds to the enthalpy of fusion.[7]

TGA measures the change in a sample's mass as a function of temperature.[1][4][9] It is indispensable for determining the temperature at which the compound begins to decompose.[4][10]

  • Core Objective & Causality: By heating the sample, we can identify the onset temperature of mass loss, which indicates thermal decomposition.[1][4] This defines the upper-temperature limit for handling and storage. The analysis can also quantify the amount of residual solvent or water in the sample.[5]

  • Self-Validating Protocol:

    • Calibration: Verify the balance and temperature accuracy of the TGA instrument using appropriate standards.

    • Sample Preparation: Place 5-10 mg of the compound into a tared TGA pan.

    • Measurement: Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere from ambient temperature to a point well beyond any expected decomposition (e.g., 500°C).

    • Analysis: The TGA curve plots percent mass versus temperature.[9] The onset temperature of the first significant mass loss step is reported as the decomposition temperature (Td).

Parameter Technique Typical Output Interpretation
Melting Point (Tm)DSCEndothermic Peak Onset (°C)Purity, Crystal Form Identity
Enthalpy of Fusion (ΔHfus)DSCPeak Area (J/g)Degree of Crystallinity
Decomposition Temp (Td)TGAOnset of Mass Loss (°C)Defines Upper Limit of Thermal Stability
Chemical Stability (Forced Degradation)

To understand how the compound might degrade under relevant storage and handling conditions, forced degradation studies are performed in accordance with ICH (International Council for Harmonisation) guidelines.[11][12][13][14]

  • Core Objective & Causality: The goal is to identify potential degradation pathways and develop stability-indicating analytical methods. By subjecting the compound to harsh conditions (acid, base, oxidation, light), we can predict its long-term stability.[12][14]

  • Experimental Workflow:

    • Solution Preparation: Prepare solutions of the compound in acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) media. Prepare an aqueous solution for photostability testing.

    • Incubation: Store the solutions at an elevated temperature (e.g., 60°C) for a defined period. Expose the photostability sample to a controlled light source as per ICH Q1B guidelines.[11]

    • Analysis: At specified time points, analyze the samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

graph TD; A[Start: NCE Sample] --> B{Thermal Stability}; B --> C[DSC Analysis]; C --> D{Melting Point (Tm) Enthalpy (ΔHfus)}; B --> E[TGA Analysis]; E --> F{Decomposition Temp (Td)}; A --> G{Chemical Stability}; G --> H[Forced Degradation (Acid, Base, Oxidative, Light)]; H --> I[HPLC Analysis]; I --> J{Degradation Profile Stability-Indicating Method};

Workflow for Thermodynamic Stability Assessment.


Determination of Key Physical Constants

Physical constants are essential for formulation development, biopharmaceutical modeling, and ensuring consistent product quality.[15][16][17] The most critical parameters for an orally administered drug candidate are its ionization constant (pKa), lipophilicity (LogP/D), and aqueous solubility.

Ionization Constant (pKa)

The pKa is the pH at which a molecule exists in a 50:50 ratio of its protonated and deprotonated forms.[18] It is a critical determinant of solubility and absorption across biological membranes.[19] Potentiometric titration is a highly accurate method for its determination.[20][21]

  • Core Objective & Causality: We aim to measure the molecule's acid/base properties. Since the target molecule contains a weakly acidic amide proton, we expect to find a pKa in the higher pH range. This value will dictate which salt forms are possible and how its solubility will change in the gastrointestinal tract.

  • Self-Validating Protocol (Potentiometric Titration): [21]

    • Preparation: Prepare a ~1 mM solution of the compound in a co-solvent system (e.g., methanol/water) to ensure solubility.[21]

    • Titration: Place the solution in a thermostatted vessel and immerse a calibrated pH electrode. Titrate the solution with a standardized titrant (e.g., 0.1 M NaOH if expecting an acidic pKa).[21]

    • Data Acquisition: Record the pH after each incremental addition of titrant.

    • Analysis: Plot the first derivative of the pH vs. titrant volume curve. The peak of this curve corresponds to the equivalence point, and the pH at half the equivalence point volume is the pKa.

Lipophilicity (LogP / LogD)

Lipophilicity describes a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one. It is measured as the partition coefficient (LogP) for the neutral species and the distribution coefficient (LogD) at a specific pH.[22] The shake-flask method is the traditional gold standard.[22][23][24]

  • Core Objective & Causality: LogP/D is a key predictor of a drug's ability to cross cell membranes. A value that is too low may result in poor absorption, while a value that is too high can lead to poor aqueous solubility and high metabolic clearance. For this molecule, a moderately high LogP is expected.

  • Self-Validating Protocol (Shake-Flask Method): [23][25]

    • System Preparation: Use n-octanol (pre-saturated with buffer) and a buffer of known pH (e.g., pH 7.4, pre-saturated with n-octanol).

    • Partitioning: Add a known amount of the compound to a vial containing precise volumes of both phases. Shake the vial vigorously until equilibrium is reached (typically several hours).[23]

    • Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.

    • Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each phase using a validated analytical method (e.g., HPLC-UV).

    • Calculation: Calculate LogD using the formula: LogD = log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase]).[22]

Aqueous Solubility

Solubility is the maximum concentration of a substance that can dissolve in a solvent at a given temperature. Poor aqueous solubility is a major hurdle in drug development.

  • Core Objective & Causality: This measurement determines the highest concentration achievable in an aqueous medium, which directly impacts the potential for oral absorption. Given the compound's lipophilic nature, solubility may be limited and highly pH-dependent due to its pKa.

  • Self-Validating Protocol (Equilibrium Shake-Flask Method):

    • Preparation: Add an excess amount of the solid compound to vials containing buffers at different, physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, 7.4).

    • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Sampling & Filtration: Withdraw an aliquot from each vial and immediately filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove undissolved solids.

    • Quantification: Dilute the filtrate and determine the concentration using a validated HPLC-UV method against a standard curve. The measured concentration is the equilibrium solubility.

Parameter Technique Typical Output Significance in Drug Development
pKaPotentiometric TitrationpH value(s)Governs solubility and absorption at different body pHs.
LogP / LogD at pH 7.4Shake-Flask HPLCUnitless ratioPredicts membrane permeability and lipophilicity.
Aqueous SolubilityShake-Flask HPLCµg/mL or µMDetermines dissolution rate and maximum absorbable dose.
graph TD; subgraph "Input" A[NCE Powder]; end

Logical Flow for Physical Constant Determination.


Conclusion

The systematic application of these validated methodologies will yield a robust and reliable physicochemical profile for 3,4-difluoro-N-[2-(4-fluorophenoxy)ethyl]benzamide. This foundational data package is indispensable for making informed decisions in the drug development process. It enables the rational design of formulations, provides critical inputs for pharmacokinetic modeling, and ultimately de-risks the progression of the NCE towards clinical evaluation. By adhering to these principles of causality and self-validation, research teams can ensure the scientific integrity and trustworthiness of their findings.

References

  • Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. Available at: [Link]

  • ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. Available at: [Link]

  • Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413. Available at: [Link]

  • LogP/D. (n.d.). Cambridge MedChem Consulting. Available at: [Link]

  • Henchoz, Y., et al. (2009). Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. Analytical and Bioanalytical Chemistry, 394(3), 707-729. Available at: [Link]

  • ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. (n.d.). Slideshare. Available at: [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Available at: [Link]

  • Al-Ibraheemi, Z., & Al-Trawneh, A. (2023). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 6(4), 690-705. Available at: [Link]

  • Differential Scanning Calorimetry (DSC) Analysis Principle. (2026). ResolveMass Laboratories Inc. Available at: [Link]

  • LogP / LogD shake-flask method v1. (2021). ResearchGate. Available at: [Link]

  • Q1A (R2) A deep dive in Stability Studies. (2025). YouTube. Available at: [Link]

  • Stability tests according to ICH Q1A (R2). (2012). Memmert.com. Available at: [Link]

  • Pandey, P. K. (2025). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. PharmaGuru.co. Available at: [Link]

  • Thermogravimetric Analysis (TGA). (n.d.). Mettler Toledo. Available at: [Link]

  • Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. (2025). Torontech. Available at: [Link]

  • Ràfols, C., et al. (2017). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral, acidic, basic, amphoteric and zwitterionic drugs. Talanta, 162, 293-299. Available at: [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. Available at: [Link]

  • Investigating the Purity of Substances by Means of DSC. (2020). NETZSCH Analyzing & Testing. Available at: [Link]

  • Differential Scanning Calorimetry (DSC). (n.d.). Ebatco Lab Services. Available at: [Link]

  • Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025). Torontech Inc. Available at: [Link]

  • Thermogravimetric analysis. (n.d.). Wikipedia. Available at: [Link]

  • van der Water, L. J., et al. (2006). Development of Methods for the Determination of pKa Values. Perspectives in Medicinal Chemistry, 1, 27-52. Available at: [Link]

  • Thermogravimetric Analysis. (n.d.). University of Illinois Urbana-Champaign. Available at: [Link]

  • Thermogravimetric analysis by TGA. (n.d.). 6NAPSE Laboratory. Available at: [Link]

  • Al-Ibraheemi, Z., & Al-Trawneh, A. (2023). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. ResearchGate. Available at: [Link]

  • Lu, H., & Tonge, P. J. (2017). Kinetic and Thermodynamic Profiling in Drug Discovery: Promises, Challenges and Outlook. ACS Medicinal Chemistry Letters, 8(10), 1002-1004. Available at: [Link]

  • Di, L. (2018). Application of pharmaceutical profiling assays for optimization of drug-like properties. ResearchGate. Available at: [Link]

  • Kerns, E. H., & Di, L. (2003). Pharmaceutical profiling in drug discovery. Drug Discovery Today, 8(7), 316-323. Available at: [Link]

  • Kerns, E. H., & Di, L. (2003). Pharmaceutical profiling in drug discovery. WordPress.com. Available at: [Link]

Sources

Predicted metabolic pathways and metabolites of 3,4-difluoro-N-[2-(4-fluorophenoxy)ethyl]benzamide

[1]

Executive Summary

Compound Class: Fluorinated Benzamide Ether Molecular Formula: C₁₅H₁₂F₃NO₂ Predicted LogP: ~3.2 – 3.8 (Lipophilic) Primary Metabolic Risks: High susceptibility to oxidative dealkylation and amide hydrolysis.[1]

This guide outlines the predicted biotransformation pathways for 3,4-difluoro-N-[2-(4-fluorophenoxy)ethyl]benzamide (herein referred to as DFPB-1 ).[1] Structurally, DFPB-1 contains three distinct metabolic "soft spots": an amide linkage, an ethyl ether linker, and two fluorinated aromatic rings. The presence of fluorine atoms at the 3,4- and 4-positions modulates metabolic stability by blocking specific sites of hydroxylation, yet the molecule remains liable to Phase I oxidation and hydrolysis.

Structural Analysis & Metabolic Liability

Before defining the pathways, we must dissect the molecule into its metabolically active substructures:

  • The Benzamide Core (3,4-difluorophenyl-CO-NH-):

    • Liability: Amide hydrolysis by carboxylesterases/amidases.[1]

    • Electronic Effect: The 3,4-difluoro substitution withdraws electrons, potentially making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack (hydrolysis), though it also deactivates the ring toward CYP450 oxidative attack.

  • The Ethyl Linker (-CH₂-CH₂-):

    • Liability: CYP450-mediated hydroxylation at the

      
      -carbon (relative to Nitrogen) or 
      
      
      -carbon (relative to Oxygen).[1] This leads to N-dealkylation or O-dealkylation .[1]
  • The Phenoxy Group (4-fluorophenoxy):

    • Liability: Aromatic hydroxylation.[1][2] The oxygen atom is an electron donor, activating the ortho-positions (2,6) of the phenoxy ring for CYP-mediated oxidation.[1]

Predicted Phase I Metabolic Pathways[3]

The metabolism of DFPB-1 is predicted to proceed via three primary Phase I vectors.

Pathway A: Oxidative O-Dealkylation (Ether Cleavage)[1]
  • Enzymes: CYP2D6, CYP3A4.[3][4]

  • Mechanism: Hydroxylation occurs at the ethylene carbon adjacent to the ether oxygen (

    
    ).[1] This forms an unstable hemiacetal intermediate which spontaneously collapses.[1]
    
  • Products:

    • Major Metabolite (M1): 4-Fluorophenol.[1]

    • Co-Metabolite: N-(2-hydroxyethyl)-3,4-difluorobenzamide.[1]

Pathway B: Amide Hydrolysis
  • Enzymes: Carboxylesterases (CES1/CES2), Amidases.[1]

  • Mechanism: Nucleophilic water attack on the carbonyl carbon cleaves the amide bond.

  • Products:

    • Major Metabolite (M2): 3,4-Difluorobenzoic acid.[1]

    • Major Metabolite (M3): 2-(4-fluorophenoxy)ethanamine.[1]

Pathway C: Aromatic Hydroxylation[1]
  • Enzymes: CYP450 isoforms.[1][2]

  • Mechanism: Epoxidation followed by "NIH Shift" or direct insertion.[1]

  • Regioselectivity:

    • Phenoxy Ring: The 4-position is blocked by Fluorine.[1] The 2-position (ortho to oxygen) is the most activated site.[1]

    • Benzamide Ring: The 3,4-difluoro pattern leaves the 2, 5, and 6 positions. Position 5 (meta to carbonyl, ortho to fluorine) is a secondary site for oxidation.

  • Products:

    • Metabolite (M4): Hydroxylated DFPB-1 (likely at the phenoxy ortho-position).[1]

Predicted Phase II Conjugation

Phase I metabolites will undergo rapid conjugation to facilitate excretion.

Phase I PrecursorPhase II ReactionEnzymePredicted Conjugate
4-Fluorophenol (M1) GlucuronidationUGT1A1/1A6/1A94-Fluorophenyl-glucuronide
4-Fluorophenol (M1) SulfationSULT1A14-Fluorophenyl-sulfate
3,4-Difluorobenzoic acid (M2) Glycine ConjugationGLYAT3,4-Difluorohippuric acid
3,4-Difluorobenzoic acid (M2) Acyl GlucuronidationUGTs3,4-Difluorobenzoyl-glucuronide (Reactive*)

> Note: Acyl glucuronides can be reactive metabolites, potentially binding covalently to plasma proteins (haptenization).[1]

Visualization of Metabolic Pathways

The following diagram illustrates the predicted biotransformation tree for DFPB-1.

MetabolicPathwaysParentParent: DFPB-1(3,4-difluoro-N-[2-(4-fluorophenoxy)ethyl]benzamide)M1M1: 4-FluorophenolParent->M1O-Dealkylation(CYP450)M_LinkerN-(2-hydroxyethyl)-3,4-difluorobenzamideParent->M_LinkerO-DealkylationM2M2: 3,4-Difluorobenzoic AcidParent->M2Amide Hydrolysis(Amidase)M3M3: 2-(4-fluorophenoxy)ethanamineParent->M3Amide HydrolysisM4M4: Hydroxylated Parent(Phenoxy-OH)Parent->M4Aromatic Hydroxylation(CYP450)M1_Gluc4-Fluorophenyl-GlucuronideM1->M1_GlucUGTM2_Gly3,4-Difluorohippuric AcidM2->M2_GlyGlycine Conjugation

Figure 1: Predicted metabolic tree showing primary cleavage events (O-dealkylation, Hydrolysis) and subsequent Phase II conjugation.[1]

Experimental Validation Protocols

To validate these predictions, the following in vitro assays are recommended.

Protocol 6.1: Microsomal Stability & Metabolite ID

Objective: Determine intrinsic clearance (

1
  • Incubation System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.[1]

  • Cofactors: NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl₂).[1]

  • Substrate Concentration: 1 µM and 10 µM DFPB-1 (dissolved in DMSO, final <0.1%).

  • Timepoints: 0, 15, 30, 60 min at 37°C.

  • Quench: Ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000g, 20 min) and inject supernatant into LC-MS/MS (Q-TOF or Orbitrap).

Protocol 6.2: Hydrolysis Verification (Plasma/S9)

Objective: Distinguish CYP-mediated clearance from hydrolytic clearance.[1]

  • Matrices: Human Plasma (contains esterases) vs. Liver S9 fraction (contains both CYPs and amidases).[1]

  • Inhibitor Check:

    • BNPP (Bis-p-nitrophenyl phosphate): Specific inhibitor of carboxylesterases.[1]

    • Protocol: Pre-incubate plasma/S9 with 100 µM BNPP for 15 min before adding DFPB-1.

    • Interpretation: If clearance decreases significantly with BNPP, Pathway B (Hydrolysis) is a major driver.[1]

Protocol 6.3: Reactive Metabolite Trapping

Objective: Detect reactive quinone-imines or acyl glucuronides.[1]

  • Trapping Agents: Add Glutathione (GSH) or Potassium Cyanide (KCN) to the microsomal incubation.[1]

  • Target: Look for GSH-adducts (+307 Da shift) of the hydroxylated metabolites.

    • Risk:[1] 4-fluorophenol metabolites can oxidize to quinones if further metabolized, though the fluorine substitution reduces this risk compared to non-substituted phenols.

References

  • Testa, B., & Krämer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Their Mechanisms. Chemistry & Biodiversity. Link[1]

  • Guengerich, F. P. (2001).[1] Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology. Link[1]

  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001).[5] Metabolism of Fluorine-Containing Drugs. Annual Review of Pharmacology and Toxicology. Link[1]

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Link

Methodological & Application

Optimal solvent systems for dissolving 3,4-difluoro-N-[2-(4-fluorophenoxy)ethyl]benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimal Solvent Systems for Dissolving 3,4-difluoro-N-[2-(4-fluorophenoxy)ethyl]benzamide

Introduction: A Systematic Approach to Solubility

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals to systematically determine the optimal solvent system for this compound. We will move beyond simple trial-and-error by integrating theoretical principles with robust, validated experimental protocols. This note provides a logical workflow, from predicting suitable solvents using Hansen Solubility Parameters (HSP) to quantifying thermodynamic solubility via the gold-standard shake-flask method.

Theoretical Framework: Predicting Solubility

Before experimental work commences, a theoretical analysis of the solute-solvent interactions can significantly narrow the field of potential solvents, saving time and resources.

Structural Analysis & "Like Dissolves Like"

The principle of "like dissolves like" provides a qualitative starting point. The target molecule's structure contains:

  • Non-Polar Regions: Three phenyl rings contribute to hydrophobicity.

  • Polar & Hydrogen Bonding Regions: The central amide group (-CONH-) is highly polar and can act as both a hydrogen bond donor (N-H) and acceptor (C=O). The ether oxygen is a hydrogen bond acceptor.

  • Polarizing Groups: The three fluorine atoms are highly electronegative, creating localized dipoles.

This combination suggests that purely non-polar solvents (e.g., alkanes) or highly polar, protic solvents (e.g., water) are unlikely to be optimal. The ideal solvent will likely possess a balance of moderate polarity and hydrogen-bonding capabilities.

Quantitative Prediction with Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters offer a more sophisticated, quantitative method for predicting solubility.[1][2] HSP theory decomposes the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

These three parameters (δD, δP, δH) can be viewed as coordinates in a 3D "Hansen space".[1][3] The fundamental principle is that substances with similar HSP coordinates (i.e., a small distance in Hansen space) are likely to be miscible.[4]

While the exact HSP values for the target molecule are unknown, we can estimate them by using a structurally similar compound as a baseline. Benzamide has known HSP values of [δD: 21.2, δP: 14.7, δH: 11.2] .[5][6] The addition of fluoro and phenoxy ether groups to this core will likely modulate these values, but they provide a strong starting point for selecting a test panel of solvents with varied HSPs.

The diagram below illustrates the concept of the Hansen solubility sphere. A solute's sphere is defined in Hansen space; solvents with HSP coordinates that fall within this sphere are predicted to be effective solvents.

Concept of the Hansen Solubility Sphere cluster_space Hansen Space solute solute_label Solute HSP solute->solute_label s1 s1_label Good Solvent s1->s1_label s2 s2_label Good Solvent s2->s2_label s3 s3_label Good Solvent s3->s3_label s4 s4_label Poor Solvent s4->s4_label s5 s5_label Poor Solvent s5->s5_label sphere origin x_axis δD → origin->x_axis y_axis δP → origin->y_axis z_axis_end z_axis_end origin->z_axis_end z_axis δH ↗

Caption: Solvents inside the solute's sphere are predicted to be effective.

Recommended Solvent Screening Panel

Based on the theoretical analysis, a diverse panel of solvents is recommended for initial screening. These solvents are commonly used in pharmaceutical settings and cover a range of polarities and hydrogen bonding capabilities.[7][8]

Solvent ClassRecommended SolventsRationale
Aprotic Polar Dimethyl Sulfoxide (DMSO)Excellent dissolving power for a wide range of organic compounds; ideal for stock solutions.
N,N-Dimethylformamide (DMF)Strong polar solvent, similar to DMSO.
AcetoneGood solvent with a lower boiling point, useful for easier removal.
Acetonitrile (ACN)Commonly used in chromatography, good for analytical sample preparation.
Protic Polar EthanolGenerally recognized as safe (GRAS) solvent, capable of hydrogen bonding.
Isopropanol (IPA)Slightly less polar than ethanol.
Moderate Polarity Ethyl AcetateAn ester with moderate polarity and no hydrogen bond donating ability.
Dichloromethane (DCM)Effective for many organic compounds, but requires careful handling due to volatility.

Experimental Workflow and Protocols

A two-tiered approach is recommended. Begin with a rapid kinetic solubility assessment to quickly identify promising candidates, followed by the more rigorous equilibrium shake-flask method for precise quantification.

Sources

1H and 13C NMR spectroscopic characterization of 3,4-difluoro-N-[2-(4-fluorophenoxy)ethyl]benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Subject: 3,4-difluoro-N-[2-(4-fluorophenoxy)ethyl]benzamide

Executive Summary & Introduction

This Application Note details the structural verification of 3,4-difluoro-N-[2-(4-fluorophenoxy)ethyl]benzamide , a representative fluorinated scaffold common in medicinal chemistry (e.g., kinase inhibitors, agrochemicals).

Characterizing this molecule presents specific challenges due to the "Fluorine Effect" :

  • Spin System Complexity: The presence of three fluorine atoms (

    
    , spin 1/2) creates extensive spin-spin coupling (
    
    
    
    and
    
    
    ), transforming standard singlets/doublets into complex multiplets.
  • Overlap: The 3,4-difluoro substitution pattern on the benzoyl ring often leads to second-order effects in

    
     NMR.
    
  • Carbon Identification:

    
     couplings (
    
    
    
    Hz) split
    
    
    signals, reducing signal-to-noise (S/N) and complicating peak picking.

This protocol provides a self-validating workflow using DMSO-d


  to ensure amide proton visibility and solubility.
Experimental Protocol
2.1 Sample Preparation
  • Solvent: Dimethyl sulfoxide-d

    
     (DMSO-d
    
    
    
    ) is required.[1] Chloroform-d (CDCl
    
    
    ) often causes amide proton broadening and chemical shift drift due to concentration dependence.
  • Concentration:

    • Standard: 10–15 mg in 600

      
      L (for routine 
      
      
      
      /
      
      
      ).
    • Carbon/2D: 30–50 mg is recommended to resolve low-intensity multiplet wings in

      
       spectra.
      
  • Vessel: High-quality 5 mm NMR tubes (Wilmad 528-PP or equivalent) to minimize shimming errors.

2.2 Instrument Parameters (600 MHz equivalent)
Parameter

Experiment

Experiment

Experiment
Pulse Sequence zg30zgpg30 (Power-gated decoupling)zgflqn (Fluorine w/ 1H decoupling)
Spectral Width 12 ppm (-1 to 11 ppm)240 ppm (-10 to 230 ppm)100 ppm (-100 to -200 ppm)
Relaxation Delay (D1) 2.0 s2.0 s3.0 s
Scans (NS) 161024 (minimum)32
Temperature 298 K298 K298 K

Critical Technical Note: For the


 experiment, ensure the decoupling bandwidth covers the entire fluorine range if possible, or run a coupled experiment to measure 

values explicitly.
Structural Elucidation Logic

The molecule is divided into three distinct spin systems for assignment:

  • Fragment A (Acid Side): 3,4-difluorophenyl moiety.

  • Fragment B (Linker): Ethyl bridge (-CH

    
    -CH
    
    
    
    -).
  • Fragment C (Phenoxy Side): 4-fluorophenoxy moiety.

3.1 Workflow Diagram

NMR_Workflow Sample Crude/Pure Sample (3,4-difluoro-N-[2-(4-fluorophenoxy)ethyl]benzamide) Solvent Dissolve in DMSO-d6 (Prevent Amide Exchange) Sample->Solvent H1_Exp 1H NMR (1D) Identify Amide & Linker Solvent->H1_Exp F19_Exp 19F NMR (1D) Confirm F-Count (3 signals) Solvent->F19_Exp C13_Exp 13C NMR (1D) Identify C-F Couplings H1_Exp->C13_Exp COSY 2D COSY Link Amide -> N-CH2 -> O-CH2 H1_Exp->COSY HSQC 2D HSQC Assign Protonated Carbons H1_Exp->HSQC Assignment Final Structural Assignment F19_Exp->Assignment  Verify Isomers C13_Exp->HSQC COSY->Assignment HSQC->Assignment

Caption: Integrated NMR workflow for fluorinated benzamide characterization.

Spectral Analysis & Assignments
4.1

NMR Characterization (DMSO-d

, 600 MHz)

The proton spectrum is dominated by the amide triplet and the distinct ethylene linker. The aromatic regions require careful integration due to fluorine splitting.

PositionShift (

, ppm)
Multiplicity

Coupling (Hz)
Assignment Logic
NH 8.65 - 8.80Broad Triplet

Amide proton coupled to N-CH

. Exchangeable.
H-2 (Ring A) 7.85 - 7.95ddd

Ortho to C=O, meta to F. Deshielded by Carbonyl.
H-6 (Ring A) 7.70 - 7.80mComplexOrtho to C=O.
H-5 (Ring A) 7.55 - 7.65dt / m

Ortho to two Fluorines. Shielded relative to H-2/H-6.
H-2'/H-6' (Ring B) 6.95 - 7.05m (AA'XX')-Ortho to ether oxygen. Electron-rich (shielded).
H-3'/H-5' (Ring B) 7.10 - 7.20m (AA'XX')

Ortho to Fluorine.
O-CH

4.10 - 4.15Triplet

Deshielded by Oxygen.
N-CH

3.60 - 3.68Quartet/m

Coupled to both O-CH

and NH.

Expert Insight: The N-CH


  signal often appears as a quartet or broad multiplet because it couples to the adjacent CH

and the NH proton. Adding D

O will collapse this to a triplet and erase the NH signal.
4.2

NMR Characterization

This is the most diagnostic tool for purity. You should observe three distinct signals.

  • Ring A (Meta-F):

    
     ppm (multiplet).
    
  • Ring A (Para-F):

    
     ppm (multiplet).
    
    • Note: The 3,4-difluoro system shows strong second-order roofing effects.

  • Ring B (Para-F):

    
     to -124 ppm (tt or m).
    
4.3

NMR Characterization

Carbon assignments are validated by the magnitude of C-F coupling constants.

Carbon TypeShift (

, ppm)
Coupling Pattern (

)
C=O[1] (Amide) 164.5d (

Hz) or s
C-F (Ring A) 148.0 - 154.0dd (

Hz,

Hz)
C-F (Ring B) 156.0 - 159.0d (

Hz)
C-O (Phenoxy) 154.5-
O-CH

66.5s
N-CH

39.0s (often obscured by DMSO solvent peak)
Advanced Validation: Connectivity Diagram

To confirm the linkage between the two aromatic systems, analyze the COSY (Through-bond H-H) and HMBC (Long-range H-C) correlations.

Connectivity NH NH (8.7 ppm) NCH2 N-CH2 (3.6 ppm) NH->NCH2 COSY OCH2 O-CH2 (4.1 ppm) NCH2->OCH2 COSY ArH_B Ring B (Ortho) (6.9 ppm) OCH2->ArH_B NOESY/HMBC

Caption: Key COSY (solid red) and HMBC/NOESY (dashed blue) correlations establishing the linker connectivity.

Troubleshooting & Tips
  • Missing Carbon Peaks: The C-F carbons are split into doublets (or doublets of doublets) and have no NOE enhancement (quaternary). Increase the relaxation delay (D1 = 3-5s) and scan count (NS > 1024).

  • Broad Amide Peak: If the NH triplet is indistinguishable, the sample may be "wet" (acidic impurities promoting exchange). Filter through a small plug of basic alumina or use a fresh ampoule of DMSO-d

    
    .
    
  • Rotamers: Unlike tertiary amides, this secondary amide usually exists as a single trans conformer (anti-periplanar) in solution at room temperature. If peaks are doubled, check for proline-like impurities or restricted rotation if sterically crowded (unlikely here).

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for coupling constant rules).
  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Swartz, C. et al. (2023). "Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines." Molecules, 28(19), 6965. (Provides comparative shifts for difluorobenzoyl fragments).

  • Reiss, G. J. (2023). "N-(2,3-Difluorophenyl)-2-fluorobenzamide."[2] Molbank, 2023(3), M1726. (Structural data on fluorinated benzamide stacking and coupling).

Sources

Application Note: Dosing Guidelines for 3,4-difluoro-N-[2-(4-fluorophenoxy)ethyl]benzamide in Murine Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive framework for the administration of 3,4-difluoro-N-[2-(4-fluorophenoxy)ethyl]benzamide , a synthetic small molecule characterized by a lipophilic benzamide core and a fluorinated phenoxyethyl side chain. Based on its structural pharmacophore—resembling established KCNQ2/3 potassium channel openers (e.g., ICA-27243) and voltage-gated sodium channel blockers (e.g., Nav1.7 inhibitors)—this compound is predicted to exhibit poor aqueous solubility and high central nervous system (CNS) permeability.

Effective in vivo study requires a formulation strategy that overcomes solubility limits without compromising tolerability. This protocol outlines a Step-Wise Formulation Decision Tree , Dosing Regimens (10–100 mg/kg) , and Safety Monitoring focused on CNS/motor coordination endpoints.

Physicochemical Profile & Formulation Strategy

Compound Class: Fluorinated Benzamide Predicted LogP: ~3.5–4.2 (High Lipophilicity) Solubility: Low in water (<10 µg/mL); High in DMSO, Ethanol, and PEG400.

Vehicle Selection

Due to the hydrophobic nature of the 3,4-difluorobenzamide and phenoxyethyl moieties, simple aqueous suspensions may lead to erratic absorption. A co-solvent or cyclodextrin-based system is required.

Vehicle SystemComposition (v/v)Recommended UseStability
Standard Co-solvent 5% DMSO / 40% PEG400 / 55% Saline First-line choice. Good for IP/PO. Balances solubility and tolerability.Prepare fresh daily.
Cyclodextrin 20% HP-β-CD in Water Preferred for chronic dosing. Low tissue irritation; avoids DMSO toxicity.Stable for 1 week at 4°C.
Lipid-Based 10% Tween 80 / 90% Methylcellulose (0.5%) Suspension for high-dose oral gavage (>100 mg/kg).Shake well before use.

Critical Note: Avoid >10% DMSO for chronic studies to prevent vehicle-induced weight loss or local peritonitis (IP).

Preparation Protocol (Standard Co-solvent)
  • Weigh the required amount of compound.

  • Dissolve completely in 100% DMSO (5% of final volume). Vortex/sonicate until clear.

  • Add PEG400 (40% of final volume) and vortex. The solution may warm slightly.

  • Slowly add Saline/Water (55% of final volume) while vortexing.

    • Checkpoint: If precipitation occurs, switch to the Cyclodextrin method or add 5% Tween 80 .

Dosing Guidelines & Experimental Design

Dose Range Justification

Based on structural analogs (e.g., ICA-27243, Retigabine), benzamide modulators typically show efficacy in the 3–30 mg/kg range, with toxicity emerging >100 mg/kg.

  • Low Dose (Target Engagement): 3–10 mg/kg

  • Mid Dose (Efficacy): 30 mg/kg

  • High Dose (Limit/Tox): 100 mg/kg

Administration Routes
  • Intraperitoneal (IP): Preferred for acute pharmacodynamic (PD) models (e.g., epilepsy, pain) due to rapid absorption (

    
     ~15–30 min).
    
  • Oral Gavage (PO): Required for chronic efficacy or pharmacokinetic (PK) profiling (

    
     ~30–60 min).
    
Pharmacokinetic (PK) Study Design

To validate the dosing regimen, a single-dose PK study is mandatory before efficacy trials.

Workflow Diagram: PK Study Design

PK_Study_Design Start Compound Formulation (5% DMSO/40% PEG400) Group1 Group A: IV Bolus (1 mg/kg) Bioavailability Ref. Start->Group1 Group2 Group B: PO Gavage (10 mg/kg) Absorption Profile Start->Group2 Sampling Blood Sampling (0.25, 0.5, 1, 2, 4, 8, 24h) Group1->Sampling Group2->Sampling Analysis LC-MS/MS Analysis (Plasma & Brain) Sampling->Analysis Output Calculate Parameters: Cmax, Tmax, AUC, F% Analysis->Output

Caption: Workflow for determining bioavailability (F%) and CNS penetration of the benzamide derivative.

Safety & Toxicity Monitoring

Given the fluorinated benzamide structure, potential off-target effects include CNS depression (common with ion channel modulators) and metabolic saturation .

Acute Tolerability Screen (Irwin Test)

Perform observations at 0.5, 1, 2, and 4 hours post-dose.

Observation DomainSigns to MonitorInterpretation
Autonomic Piloerection, Lacrimation, SalivationCholinergic/Adrenergic storm.
Neuromuscular Ataxia, Tremors, Grip Strength lossCritical: Indicates NaV/KCNQ target overdose or cerebellar toxicity.
Sensorimotor Reactivity to touch/soundSedation vs. Hyper-excitability.
Stop Criteria
  • Body Weight Loss: >15% over 3 days.

  • Severe Ataxia: Inability to maintain posture (righting reflex loss).

  • Seizures: Immediate euthanasia.

Efficacy Models (Application Context)

Assuming the compound acts as an Ion Channel Modulator (based on scaffold similarity to KCNQ openers/NaV blockers), the following models are recommended:

Workflow Diagram: Efficacy Screening

Efficacy_Screening Target Putative Target: Ion Channel (NaV/KCNQ) Model1 Model A: Acute Pain (Formalin Test) Dose: 10-30 mg/kg IP Target->Model1 Model2 Model B: Neuropathic Pain (Chung/CCI Model) Dose: 30-100 mg/kg PO Target->Model2 Model3 Model C: Epilepsy (MES/PTZ Test) Dose: 10-60 mg/kg IP Target->Model3 Readout Readout: Latency to Withdraw or Seizure Threshold Model1->Readout Model2->Readout Model3->Readout

Caption: Decision matrix for selecting murine models based on the compound's putative mechanism.

References

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link

  • Wickenden, A. D., et al. (2008). KCNQ2/3 potassium channels as targets for antiepileptic drugs. Future Medicinal Chemistry, 1(1), 141-162. (Reference for benzamide KCNQ opener dosing). Link

  • Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27–31. Link

  • OECD Guidelines for the Testing of Chemicals. (2001). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. Link

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201–230. Link

Process Development and Scale-Up Protocol: Synthesis of 3,4-Difluoro-N-[2-(4-fluorophenoxy)ethyl]benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the process development and scale-up strategy for 3,4-difluoro-N-[2-(4-fluorophenoxy)ethyl]benzamide . This structural motif is characteristic of succinate dehydrogenase inhibitor (SDHI) fungicides and certain sodium channel blockers.

While laboratory-scale synthesis often utilizes expensive peptide coupling agents (HATU, EDC), such methods are cost-prohibitive and atom-inefficient at scale. This protocol utilizes a convergent acid chloride route in anhydrous toluene. This solvent selection enables a streamlined "one-pot" activation/coupling sequence and facilitates direct crystallization of the product, eliminating the need for chromatographic purification—a critical requirement for industrial scalability.

Retrosynthetic Strategy & Pathway

The synthesis is designed as a convergent coupling of two key fragments: the 3,4-difluorobenzoyl chloride (generated in situ) and the 2-(4-fluorophenoxy)ethanamine linker.

Strategic Advantages:
  • Atom Economy: By-products are gaseous (SO₂/HCl) or water-soluble salts (Triethylamine HCl), easily removed.

  • Thermal Control: Toluene provides a heat sink for the exotherm and allows for azeotropic drying if necessary.

  • Purification: The target molecule is lipophilic; the chosen solvent system promotes crystallization upon cooling/antisolvent addition.

SynthesisRoute Acid 3,4-Difluorobenzoic Acid (Starting Material A) AcidCl Acid Chloride Intermediate Acid->AcidCl SOCl2, Cat. DMF Toluene, 70°C SOCl2 Thionyl Chloride (Activator) SOCl2->AcidCl Target TARGET PRODUCT 3,4-difluoro-N-[2-(4-fluorophenoxy)ethyl]benzamide AcidCl->Target Amide Coupling 0°C to RT Amine 2-(4-fluorophenoxy)ethanamine (Starting Material B) Amine->Target Base Triethylamine (Scavenger) Base->Target HCl Scavenging

Figure 1: Convergent synthetic pathway via acid chloride activation.

Safety & Handling

  • 3,4-Difluorobenzoic acid: Irritant.

  • Thionyl Chloride (SOCl₂): Corrosive, reacts violently with water to release HCl and SO₂ gases. Must use a caustic scrubber.

  • Fluorinated Intermediates: Generally stable, but avoid inhalation of dusts.

  • Exotherm Warning: The addition of acid chloride to amine is highly exothermic. Strict temperature control (<5°C) is required during addition to prevent impurity formation (dimers).

Experimental Protocols

Preparation of Reagents

Ensure 2-(4-fluorophenoxy)ethanamine is of high purity (>98%). If this intermediate is not commercially available, it should be synthesized via Williamson ether synthesis (4-fluorophenol + 2-bromoethylamine HBr) or nucleophilic substitution (4-fluorophenol + chloroacetonitrile followed by reduction). Note: Impurities in the amine (e.g., residual phenols) will form difficult-to-remove esters during coupling.

Step 1: Activation (Acid Chloride Formation)

Objective: Generate the reactive electrophile in situ.

  • Reactor Setup: Equip a 5L jacketed glass reactor with an overhead stirrer, reflux condenser, nitrogen inlet, and a caustic scrubber (NaOH) connected to the exhaust.

  • Charging: Charge 3,4-difluorobenzoic acid (500.0 g, 3.16 mol) and Anhydrous Toluene (2.5 L, 5 vol). Stir to create a slurry.

  • Catalyst: Add DMF (2.5 mL, 0.5 mol%) as a catalyst.

  • Activation: Heat the mixture to 50°C.

  • Addition: Add Thionyl Chloride (413.0 g, 3.47 mol, 1.1 equiv) dropwise over 60 minutes.

    • Observation: Vigorous gas evolution (HCl/SO₂) will occur.

  • Reaction: Heat to 70-75°C and hold for 3 hours. The solution should become clear.

  • Stripping (Critical): Apply partial vacuum (300-400 mbar) at 60°C to distill off excess SOCl₂ and roughly 20% of the toluene. This prevents side reactions with the amine in the next step.

  • Cooling: Cool the solution to 20°C.

Step 2: Amide Coupling (Scale-Up Protocol)

Objective: Controlled formation of the amide bond.

  • Preparation of Amine Stream: In a separate vessel, dissolve 2-(4-fluorophenoxy)ethanamine (490.5 g, 3.16 mol, 1.0 equiv) and Triethylamine (351.0 g, 3.47 mol, 1.1 equiv) in Toluene (1.5 L). Cool this mixture to 0°C.

  • Coupling: Transfer the Acid Chloride solution (from Step 1) into the Amine/Base solution slowly.

    • Rate Control: Maintain internal temperature <10°C . This is the Critical Process Parameter (CPP). Fast addition leads to exotherms that degrade the product.

  • Reaction: Once addition is complete, warm to Room Temperature (20-25°C) and stir for 2 hours.

  • IPC (In-Process Control): Sample for HPLC.

    • Specification: <1.0% unreacted amine.

Step 3: Workup and Crystallization

Objective: Removal of salts and isolation of high-purity solid.

  • Quench: Add Water (2.0 L) to the reaction mixture. Stir vigorously for 30 minutes to dissolve Triethylamine Hydrochloride salts.

  • Phase Separation: Stop stirring. Allow layers to separate. Discard the lower aqueous layer (contains salts).

  • Acid Wash: Wash the organic layer with 1N HCl (1.0 L) to remove unreacted amine.

  • Base Wash: Wash the organic layer with 5% NaHCO₃ (1.0 L) to remove unreacted benzoic acid.

  • Brine Wash: Wash with saturated brine (1.0 L).

  • Distillation/Solvent Swap: Transfer organic layer to a clean reactor. Distill under vacuum to reduce volume to approx 1.5 L (3 vol).

  • Crystallization:

    • Heat the toluene concentrate to 70°C (solids dissolved).

    • Slowly add n-Heptane (1.5 L) as an antisolvent while maintaining 65-70°C.

    • Cooling Ramp: Cool to 20°C over 4 hours (control cooling rate to 10°C/hr to grow large crystals).

    • Hold at 0-5°C for 2 hours.

  • Filtration: Filter the white crystalline solid.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Process Flow Diagram

ProcessFlow Reactor Reactor 1: Acid Activation (Toluene, SOCl2, 75°C) Stripping Vacuum Strip (Remove excess SOCl2) Reactor->Stripping Coupling Reactor 2: Coupling (Add Acid Cl to Amine/TEA @ 0°C) Stripping->Coupling Transfer Wash Aqueous Workup (H2O -> HCl -> NaHCO3) Coupling->Wash Cryst Crystallization (Toluene/Heptane Swap) Wash->Cryst Organic Layer Filter Filtration & Drying Cryst->Filter

Figure 2: Unit operation flow for the synthesis and isolation.

Quantitative Data & Specifications

Table 1: Reagent Stoichiometry
ReagentMW ( g/mol )Equiv.Mass (g)MolesRole
3,4-Difluorobenzoic Acid 158.101.00500.03.16SM A
Thionyl Chloride 118.971.10413.03.47Activator
2-(4-fluorophenoxy)ethanamine 155.171.00490.53.16SM B
Triethylamine 101.191.10351.03.47Base
Toluene --4.0 L-Solvent
Table 2: In-Process Control (IPC) Specifications
CheckpointMethodSpecificationCorrective Action
Post-Activation HPLC/TLC< 2% Benzoic AcidAdd 0.1 eq SOCl₂, heat 1h.
Post-Coupling HPLC< 1% AmineAdd 0.05 eq Acid Chloride.
Final Purity HPLC (254nm)> 99.0% AreaRecrystallize (Toluene/Heptane).

Troubleshooting & Optimization

  • Issue: Low Yield due to Hydrolysis.

    • Cause: Water ingress during the acid chloride transfer.

    • Solution: Ensure all lines are flushed with dry nitrogen. Use Schlenk techniques for transfer.[1]

  • Issue: "Oiling Out" during Crystallization.

    • Cause: Cooling too fast or insufficient antisolvent.

    • Solution: Re-heat to dissolve, seed with pure crystal (0.1 wt%), and cool at 5°C/hour.

  • Issue: Dimer Impurity.

    • Cause: High temperature during coupling allows the amide product to react further (rare with this sterics, but possible).

    • Solution: Strictly maintain T < 10°C during addition.

References

  • Amide Coupling via Acid Chlorides (General Protocol)

    • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][3] Organic Process Research & Development, 20(2), 140–177.

  • Schotten-Baumann Conditions (Alternative Biphasic Route)

    • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking Amide Bond Synthesis.
  • Purification of Fluorinated Benzamides

    • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.
  • Thionyl Chloride Activation Safety

    • Org.[4][2][5] Synth. 2022, 99, 215-231. Synthesis of Carboxylic Acids from Benzamide Precursors.

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving Low Yields in the Synthesis of 3,4-difluoro-N-[2-(4-fluorophenoxy)ethyl]benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3,4-difluoro-N-[2-(4-fluorophenoxy)ethyl]benzamide. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with low yields in this specific amide coupling reaction. Here, we will delve into the causality behind common experimental pitfalls and provide field-proven insights to troubleshoot and optimize your synthesis.

Introduction: Understanding the Reaction

The synthesis of 3,4-difluoro-N-[2-(4-fluorophenoxy)ethyl]benzamide involves the formation of an amide bond between 3,4-difluorobenzoic acid and 2-(4-fluorophenoxy)ethylamine. This is typically achieved through a coupling reaction, often mediated by a carbodiimide reagent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive such as 1-Hydroxybenzotriazole (HOBt). While seemingly straightforward, this reaction is susceptible to various factors that can significantly impact the final yield.[1]

This guide will address the most common issues in a question-and-answer format, providing not just solutions, but also the scientific reasoning behind them.

Troubleshooting Guide: Common Issues and Solutions

Question 1: I'm observing very low to no product formation. What are the likely causes?

Low or no yield is a frequent and frustrating issue. The root cause often lies in one of three areas: the reactants, the coupling agents, or the reaction conditions.

  • Inactive Coupling Agents: EDC is notoriously sensitive to moisture. If it has been improperly stored or is old, it may be hydrolyzed and inactive. Similarly, HOBt can also degrade over time.

    • Solution: Always use fresh or properly stored EDC and HOBt. It is advisable to purchase EDC in smaller quantities and store it in a desiccator.

  • Incorrect pH: The amide coupling reaction is highly pH-dependent. The carboxylic acid needs to be deprotonated to be activated by EDC, and the amine must be in its free base form to be nucleophilic. A slightly basic pH (around 8-9) is generally optimal.

    • Solution: Add a non-nucleophilic base, such as diisopropylethylamine (DIEA) or triethylamine (TEA), to the reaction mixture.[2] If your amine is a hydrochloride salt, you will need to add an additional equivalent of base to neutralize it.[2]

  • Inadequate Activation of the Carboxylic Acid: The formation of the active O-acylisourea intermediate from the reaction of the carboxylic acid and EDC is a critical step.[3]

    • Solution: Allow for a pre-activation step. Stir the 3,4-difluorobenzoic acid, HOBt, and EDC together in the solvent for 30-60 minutes at 0°C before adding the 2-(4-fluorophenoxy)ethylamine. This allows for the formation of the more stable HOBt-ester, which is less prone to side reactions.[2]

Question 2: My reaction is sluggish, and I see a significant amount of unreacted starting materials even after extended reaction times. What can I do?

Incomplete conversion is a common hurdle. Several factors can contribute to a stalled reaction.

  • Insufficient Equivalents: Using stoichiometric amounts of reactants can sometimes lead to incomplete reactions, especially if there are minor impurities or side reactions.

    • Solution: Use a slight excess (1.1-1.2 equivalents) of the amine, 2-(4-fluorophenoxy)ethylamine.[2]

  • Suboptimal Reaction Conditions: Temperature and concentration play crucial roles in reaction kinetics.

    • Solution: While many amide couplings are run at room temperature, gently heating the reaction to 40-50°C can sometimes drive it to completion. Also, ensure the reaction concentration is appropriate, typically in the range of 0.1-0.5 M.[4]

  • Steric Hindrance: While not extreme in this specific synthesis, steric hindrance can slow down the reaction.

    • Solution: Consider switching to a more powerful coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), which are known to be more effective for challenging couplings.[5]

Question 3: I'm getting my product, but it's contaminated with a significant amount of a byproduct that is difficult to remove. What is this byproduct and how can I avoid it?

The most common and troublesome byproduct in carbodiimide-mediated couplings is the N-acylurea.

  • Formation of N-acylurea: The highly reactive O-acylisourea intermediate can undergo an intramolecular rearrangement to form a stable and unreactive N-acylurea.[3][6] This side reaction is irreversible and consumes the activated carboxylic acid.

    • Solution:

      • Use of HOBt: The addition of HOBt is crucial to suppress N-acylurea formation. HOBt traps the O-acylisourea intermediate to form an active HOBt-ester, which is more stable and less prone to rearrangement.[2][7]

      • Solvent Choice: The use of solvents with low dielectric constants, such as dichloromethane (DCM) or chloroform, can minimize this side reaction.[3]

      • Temperature Control: Running the reaction at lower temperatures (starting at 0°C and slowly warming to room temperature) can also help to reduce the rate of this undesired rearrangement.[6]

Data Summary for Optimization

ParameterStandard ConditionOptimized ConditionRationale
Equivalents of Amine 1.01.1 - 1.2Drives the reaction to completion.[2]
Equivalents of EDC 1.11.2 - 1.5Ensures complete activation of the carboxylic acid.
Equivalents of HOBt 1.11.2 - 1.5Suppresses N-acylurea formation and enhances reaction rate.[8]
Base (DIEA/TEA) 1.52.0 - 2.5Ensures optimal pH for the reaction.[2]
Temperature Room Temperature0°C to Room TemperatureMinimizes side reactions like N-acylurea formation.[6]
Solvent DMF or DCMDCM or THFLower dielectric constant solvents can reduce N-acylurea formation.[3]
Pre-activation Not performed30-60 min at 0°CForms a more stable active ester, improving efficiency.[2]

Experimental Protocols

Standard Protocol for Amide Coupling
  • To a solution of 3,4-difluorobenzoic acid (1.0 eq) in DCM (0.2 M), add 2-(4-fluorophenoxy)ethylamine (1.0 eq), HOBt (1.1 eq), and DIEA (1.5 eq).

  • Cool the mixture to 0°C and add EDC (1.1 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute with DCM and wash with 1M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[9]

Optimized Protocol for Improved Yield
  • Dissolve 3,4-difluorobenzoic acid (1.0 eq) and HOBt (1.2 eq) in DCM (0.2 M) and cool to 0°C.

  • Add EDC (1.2 eq) and stir the mixture at 0°C for 30 minutes for pre-activation.[2]

  • Add a solution of 2-(4-fluorophenoxy)ethylamine (1.1 eq) and DIEA (2.5 eq) in DCM to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute with DCM and wash sequentially with 1M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel.

Visualizing the Process

Reaction Mechanism

Amide Coupling Mechanism Acid 3,4-Difluorobenzoic Acid O_Acylisourea O-Acylisourea Intermediate Acid->O_Acylisourea +EDC EDC EDC EDC->O_Acylisourea HOBt_Ester HOBt-Ester Intermediate O_Acylisourea->HOBt_Ester +HOBt N_Acylurea N-Acylurea Byproduct O_Acylisourea->N_Acylurea Rearrangement HOBt HOBt HOBt->HOBt_Ester Product Target Amide HOBt_Ester->Product +Amine Amine 2-(4-Fluorophenoxy) ethylamine Amine->Product Urea Urea Byproduct

Caption: The reaction pathway for EDC/HOBt mediated amide bond formation.

Troubleshooting Workflow

Troubleshooting Workflow Start Low Yield Observed Check_Reagents Check Reagent Quality (EDC, HOBt) Start->Check_Reagents Check_pH Verify Reaction pH (Add Base) Check_Reagents->Check_pH Reagents OK Success Improved Yield Check_Reagents->Success Yield Improved Check_Stoichiometry Adjust Stoichiometry (Excess Amine) Check_pH->Check_Stoichiometry pH Correct Check_pH->Success Yield Improved Check_Conditions Optimize Conditions (Temp, Concentration) Check_Stoichiometry->Check_Conditions Stoichiometry OK Check_Stoichiometry->Success Yield Improved Pre_Activation Implement Pre-activation Step Check_Conditions->Pre_Activation Conditions Optimized Check_Conditions->Success Yield Improved Alternative_Coupling Consider Alternative Coupling Reagents Pre_Activation->Alternative_Coupling Yield Still Low Pre_Activation->Success Yield Improved Alternative_Coupling->Success

Caption: A logical workflow for troubleshooting low yields in the synthesis.

Frequently Asked Questions (FAQs)

  • Q1: What is the role of HOBt in this reaction?

    • A1: HOBt serves two primary functions. First, it reacts with the O-acylisourea intermediate to form a more stable HOBt-ester, which then reacts with the amine. This two-step process is often more efficient than the direct reaction of the O-acylisourea with the amine.[2] Second, it acts as a catalyst and suppresses the formation of the N-acylurea byproduct by capturing the reactive intermediate before it can rearrange.[7]

  • Q2: My 2-(4-fluorophenoxy)ethylamine is a hydrochloride salt. Do I need to perform a separate free-basing step?

    • A2: While you can perform a separate extraction to get the free base, it is often more convenient to perform the reaction in situ. To do this, you will need to add an additional equivalent of a non-nucleophilic base like DIEA or TEA to neutralize the HCl salt and ensure the amine is in its free, nucleophilic form.[2]

  • Q3: How can I effectively remove the urea byproduct from my reaction?

    • A3: If you are using EDC, the resulting N,N'-ethyl-dimethylaminopropyl urea is water-soluble and can typically be removed during the aqueous workup by washing with dilute acid (like 1M HCl) and water.[9] If you were to use a reagent like DCC (dicyclohexylcarbodiimide), the resulting DCU is much less soluble and often requires filtration to remove.

  • Q4: Are there any other coupling agents I could try if EDC/HOBt continues to give poor yields?

    • A4: Yes, there is a wide array of amide coupling reagents available. For more challenging couplings, uronium or phosphonium-based reagents are often more effective, albeit more expensive. Some common alternatives include:

      • HATU: Known for its high efficiency, especially with sterically hindered substrates.[5]

      • HBTU: Similar to HATU and very effective.[5]

      • T3P (Propylphosphonic Anhydride): A versatile and efficient reagent with an easy workup as the byproducts are water-soluble.

References

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Kaiser, N., et al. (2021). Optimization of Critical Parameters for Carbodiimide Mediated Production of Highly Modified Chitosan. Polymers, 13(16), 2689. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]

  • Iris Biotech GmbH. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]

  • Chem-Impex International, Inc. (n.d.). 3,4-Difluorobenzoic acid. Retrieved from [Link]

  • AAPPTEC. (2021, May 19). Carbodiimides and Additives. Retrieved from [Link]

  • Subirós-Funosas, R., et al. (2021). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Organic Letters, 23(17), 6879–6883. Retrieved from [Link]

  • Reddit. (2022, March 24). amide coupling help : r/Chempros. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]

  • Chem-Impex International, Inc. (n.d.). 2-(4-Fluorophenyl)ethylamine hydrochloride. Retrieved from [Link]

  • ChemRxiv. (2024). Intermediate Knowledge Enhanced the Performance of Amide Coupling Yield Prediction Model. Retrieved from [Link]

  • Chem-Impex International, Inc. (n.d.). 2-(4-Fluorophenyl)ethylamine. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-[4-(1-methylpropoxy)phenoxy]ethylamine. Retrieved from [Link]

  • ResearchGate. (2024, January). Synthesis of N-acylurea derivatives from carboxylic acids and N,N′-dialkyl carbodiimides in water. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Synthesis of N-acylurea derivatives from carboxylic acids and N,N -dialkyl carbodiimides in water. Retrieved from [Link]

  • ResearchGate. (n.d.). The influence of fuels and catalysts on the suppression of N-acylurea.... Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Retrieved from [Link]

  • ScienceDirect. (2012, November 1). Synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US2090594A - Acyl ureas and process for the preparation thereof.
  • Der Pharma Chemica. (n.d.). Synthesis and antibacterial activity study of some new 1,3,4-thiadiazole derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. Retrieved from [Link]

  • ResearchGate. (2021, December 4). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. Retrieved from [Link]

Sources

Technical Support Center: Impurity Profiling for 3,4-Difluoro-N-[2-(4-fluorophenoxy)ethyl]benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for 3,4-difluoro-N-[2-(4-fluorophenoxy)ethyl]benzamide . This guide addresses the specific challenges associated with synthesizing this fluorinated benzamide scaffold. While standard amide coupling protocols (HATU, EDC/HOBt, or Acid Chloride) are typically employed, the presence of the electron-deficient 3,4-difluorophenyl ring introduces unique side-reaction pathways—specifically Nucleophilic Aromatic Substitution (


)—that are often overlooked in standard troubleshooting.

This document provides a self-validating system to identify, quantify, and remove these impurities.

Module 1: The Synthetic Logic & Critical Control Points

The synthesis involves coupling 3,4-difluorobenzoic acid (or its activated derivative) with 2-(4-fluorophenoxy)ethanamine .

The "Hidden" Risk: Competitors

The 3,4-difluoro substitution pattern creates a highly electron-deficient aromatic ring. The carbonyl group at position 1 further activates the ring, particularly at the 4-position (para). Consequently, your amine reagent acts not only as a nucleophile for the carbonyl (desired amide formation) but also as a nucleophile for the aromatic ring (undesired fluorine displacement).

Process Flow & Impurity Genesis

SynthesisPathways Acid 3,4-Difluorobenzoic Acid Act Activated Ester/Chloride (Highly Reactive) Acid->Act Activation (EDC, HATU, SOCl2) Amine 2-(4-Fluorophenoxy) ethanamine Product Target Benzamide (Product) Amine->Product Imp_Phenol Impurity D: 4-Fluorophenol (Amine degradant) Amine->Imp_Phenol Ether Cleavage (Trace) Act->Product Amine Attack (Major Path) Imp_Hyd Impurity A: Hydrolyzed Acid Act->Imp_Hyd Moisture (Hydrolysis) Imp_Urea Impurity B: N-Acylurea (If EDC used) Act->Imp_Urea Rearrangement (Slow Amine Addn) Imp_SNAr Impurity C: SNAr Adduct (Regioisomer/Dimer) Product->Imp_SNAr Excess Amine + Heat (F-Displacement at C4)

Figure 1: Reaction network showing the primary synthetic pathway (Green) and competing impurity pathways (Red). Note the


 pathway originating from the product or activated intermediate.

Module 2: Troubleshooting & Impurity Dictionary

Use this table to diagnose impurities based on LC-MS and NMR data.

Common Impurity Profile
Impurity CodeName / Structure DescriptionOrigin & CausalityDiagnostic Signal (LC-MS/NMR)Remediation Strategy
IMP-A Residual Acid 3,4-difluorobenzoic acidIncomplete coupling or hydrolysis of acid chloride.MS: [M-H]⁻ = 157.0NMR: Broad OH singlet >10 ppm.Wash organic layer with 1M NaHCO₃ or 1M NaOH (if product is stable).
IMP-B N-Acylurea Derivative (Rearranged intermediate)Specific to EDC/DCC coupling. Slow amine addition allows O-acylisourea to rearrange to unreactive N-acylurea.MS: Product Mass + Urea Mass.NMR: Distinct urea NH protons.Prevention: Add amine before EDC. Keep Temp < 0°C initially. Removal: Column chromatography (often co-elutes).
IMP-C

Adduct
3-fluoro-4-[2-(4-fluorophenoxy)ethylamino]-N-[...]benzamide
CRITICAL: Nucleophilic attack of the amine on the 4-position of the ring, displacing fluoride. Promoted by heat and excess base.[1]MS: [M+H]⁺ = Product + Amine - HF (~446 Da).NMR: Loss of one F-C coupling pattern on the central ring.Prevention: Avoid heating >40°C. Add amine strictly 1:1 equiv. Removal: Recrystallization (usually much more lipophilic).
IMP-D Phenolic Cleavage 4-FluorophenolDegradation of the ether linkage in the amine starting material or carryover.MS: [M-H]⁻ = 111.0Odor: Distinct medicinal/phenolic smell.Wash organic layer with 1M NaOH (Phenol is acidic, pKa ~10).
IMP-E Tetramethylurea Specific to HATU/HBTU. By-product of the coupling reagent.MS: 117 Da.NMR: Sharp singlet ~2.8 ppm.Water washes (highly water-soluble).

Module 3: Analytical Protocols (Validation)

LC-MS Method Parameters

Standard gradient may fail to separate the


 impurity (IMP-C) from the product due to structural similarity. Use a Phenyl-Hexyl column for better pi-pi selectivity.
  • Column: C18 or Phenyl-Hexyl (e.g., Waters XBridge), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 12 minutes.

  • Detection: UV 254 nm (aromatic) and 210 nm (amide).

NMR Diagnostics (The "Fingerprint")

The target molecule has three distinct fluorine environments.

  • ¹⁹F NMR (Target):

    • 
       ~ -135 to -145 ppm (2F, multiplet, 3,4-difluoro ring).
      
    • 
       ~ -120 ppm (1F, multiplet, 4-fluorophenoxy ring).
      
  • ¹⁹F NMR (

    
     Impurity - IMP-C): 
    
    • You will see the disappearance of one fluorine signal from the benzamide ring (the 4-F is replaced by nitrogen).

    • Result: Only two fluorine signals remain (one on the central ring, one on the phenoxy ring), or they shift significantly due to the electron-donating amine substituent.

Module 4: Frequently Asked Questions (FAQs)

Q1: I used Thionyl Chloride (


) to make the acid chloride, but my yield is low and the product is dark. Why? 
A:  The ether linkage in 2-(4-fluorophenoxy)ethanamine is sensitive. If you used excess thionyl chloride and heated it, you likely generated HCl gas which can cleave the ether, releasing 4-fluorophenol (IMP-D).
  • Fix: Use Oxalyl Chloride with catalytic DMF at 0°C instead of refluxing

    
    , or switch to a coupling agent like HATU to avoid strong acid generation.
    

Q2: There is a stubborn impurity eluting just after my product (RRT ~1.05). It has a Mass of M+135. What is it? A: This is likely the


 "Dimer" (IMP-C) . The mass corresponds to the Product + Amine (155) - HF (20) = +135.
  • Cause: You likely used a large excess of amine (>1.5 eq) or heated the reaction to drive it to completion. The excess amine attacked the fluorinated ring.

  • Fix: Control amine stoichiometry tightly (1.0–1.1 eq). Do not heat.

Q3: How do I remove the unreacted 3,4-difluorobenzoic acid? It co-elutes on silica. A: Fluorinated benzoic acids can be "sticky" on silica due to hydrogen bonding.

  • Fix: Do not rely on columns. Dissolve the crude mixture in Ethyl Acetate and wash 3x with saturated NaHCO₃ . The acid will deprotonate and move to the aqueous layer.

Q4: Can I use UV to quantify the impurities? A: Be careful. The


 impurity (IMP-C)  has an aniline-like structure (amine attached to the ring), which significantly changes its extinction coefficient compared to the product. It will likely absorb much more strongly at 254 nm, making the impurity look more abundant than it actually is. Use ¹H NMR for accurate wt% purity assignment.

References

  • International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). 2006.

  • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009, 38, 606-631.

  • Bunnett, J. F., & Zahler, R. E. "Nucleophilic Substitution Reactions of 3,4-Difluoronitrobenzene and Related Compounds." Chemical Reviews, 1951.
  • Dunetz, J. R., et al. "Amide Bond Formation in Pharmaceutical Manufacturing." Organic Process Research & Development, 2016.

Sources

Minimizing side reactions during the fluorination of benzamide precursors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the fluorination of benzamide precursors. Our goal is to help you minimize side reactions and optimize your experimental outcomes.

Introduction: The Challenge of Selective Fluorination

The introduction of fluorine into organic molecules, particularly benzamides, can dramatically alter their physicochemical and biological properties, often enhancing metabolic stability and binding affinity.[1][2] However, the unique reactivity of fluorinating agents and the nature of the benzamide scaffold can lead to a variety of side reactions. This guide provides a systematic approach to identifying and mitigating these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Poor Regioselectivity in Electrophilic Aromatic Fluorination

Q: My electrophilic fluorination of a substituted benzamide is yielding a mixture of ortho, meta, and para isomers. How can I improve the regioselectivity?

A: This is a common challenge, as the directing effects of substituents on the aromatic ring and the inherent reactivity of the fluorinating agent can lead to a loss of selectivity. Here’s how to troubleshoot this issue:

Underlying Causes & Solutions:

  • Harnessing the Amide Directing Group: The benzamide functional group itself can act as a directing group, often favoring ortho-fluorination, especially with palladium catalysis.[3][4][5] This is a powerful strategy to control the position of fluorination.[3]

  • Optimizing the Catalyst System: For C-H activation strategies, the choice of catalyst and ligands is critical. Palladium-catalyzed C-H fluorination has been shown to be highly regioselective.[3][6]

    • Insight: The catalyst can coordinate with the amide, bringing the fluorinating agent into close proximity to the target C-H bond, thereby ensuring site-selectivity.

  • Choice of Fluorinating Agent: Different electrophilic fluorinating agents have varying steric and electronic profiles, which can influence regioselectivity.

    • Selectfluor® is a widely used, stable electrophilic fluorinating agent.[7] However, its selectivity can be substrate-dependent.[3]

    • N-Fluorobenzenesulfonimide (NFSI) is another common N-F reagent that can sometimes offer a different selectivity profile.[3]

    • N-fluoropyridinium salts have also been used effectively in palladium-catalyzed reactions to control regioselectivity.[6]

  • Solvent and Temperature Effects: The reaction environment plays a crucial role. It is advisable to screen a range of solvents with different polarities. For some palladium-catalyzed fluorinations, trifluoromethylbenzene has been found to be a superior solvent.[3] Additionally, a systematic study of the reaction at different temperatures may reveal an optimal condition for the desired isomer.[3]

Workflow for Optimizing Regioselectivity

start Low Regioselectivity Observed directing_group Utilize Amide as Directing Group? start->directing_group pd_catalysis Employ Palladium Catalysis directing_group->pd_catalysis Yes fluorinating_agent Screen Fluorinating Agents (Selectfluor, NFSI, etc.) directing_group->fluorinating_agent No optimize_catalyst Optimize Catalyst/Ligand System pd_catalysis->optimize_catalyst solvent_temp Screen Solvents & Optimize Temperature optimize_catalyst->solvent_temp fluorinating_agent->solvent_temp characterize Analyze Isomer Ratio (GC/MS, NMR) solvent_temp->characterize endpoint Optimized Regioselectivity characterize->endpoint

Caption: Troubleshooting workflow for poor regioselectivity.

Issue 2: Over-fluorination Leading to Di- or Poly-fluorinated Products

Q: I am observing significant amounts of a difluorinated benzamide byproduct. How can I favor the mono-fluorinated product?

A: Over-fluorination is common when the mono-fluorinated product is of similar or higher reactivity than the starting material.[8]

Underlying Causes & Solutions:

  • Stoichiometry Control: This is the most critical parameter. Carefully control the stoichiometry of the fluorinating agent. Using slightly less than one equivalent (e.g., 0.95 eq) can help prevent over-fluorination.[8]

  • Reaction Time and Temperature: Monitor the reaction closely by TLC, LC-MS, or NMR and stop it as soon as the starting material is consumed.[8][9] Lowering the reaction temperature can also improve selectivity for the mono-fluorinated product by reducing the rate of the second fluorination.[8][9]

  • Slow Addition: Instead of adding the fluorinating agent all at once, consider adding it portion-wise or as a solution via a syringe pump. This maintains a low concentration of the fluorinating agent throughout the reaction, disfavoring the second fluorination event.

Experimental Protocol: Minimizing Difluorination
  • Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the benzamide precursor (1.0 eq) in a suitable anhydrous solvent (e.g., acetonitrile).

  • Temperature Control: Cool the reaction mixture to a reduced temperature (e.g., 0 °C or lower).

  • Reagent Addition: Dissolve the electrophilic fluorinating agent (e.g., Selectfluor, 0.95 eq) in the same anhydrous solvent. Add this solution dropwise to the stirred benzamide solution over an extended period (e.g., 1-2 hours) using a syringe pump.

  • Monitoring: Monitor the reaction progress every 15-30 minutes using TLC or LC-MS.

  • Quenching: As soon as the starting material is consumed, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate).

  • Work-up and Purification: Proceed with standard aqueous work-up and purification by column chromatography.[9][10]

Table 1: General Conditions for Minimizing Over-fluorination
ParameterRecommendationRationale
Fluorinating Agent Stoichiometry 0.9 - 1.0 equivalentsLimits the availability of the fluorinating agent for a second reaction.
Reaction Temperature Start at -78°C or 0°CReduces the rate of the second, often more activated, fluorination.
Addition Method Slow addition via syringe pumpMaintains a low concentration of the fluorinating agent.
Monitoring Frequent (TLC, LC-MS)Allows for quenching the reaction upon completion to avoid side products.
Issue 3: Hydrolysis of Benzamide or Fluorinating Agent

Q: My reaction is giving low yields, and I suspect hydrolysis is the culprit. What are the best practices to avoid this?

A: Many fluorinating reagents can react with water, and the benzamide itself can be susceptible to hydrolysis under certain conditions, especially in strong aqueous acids.[8][11]

Underlying Causes & Solutions:

  • Anhydrous Conditions: This is paramount. Ensure all glassware is oven or flame-dried. Use anhydrous solvents.[8]

  • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture.[8]

  • Reagent Quality: Verify the quality and purity of your starting materials and reagents. Some fluorinating agents can degrade upon prolonged exposure to moisture.

Decision Tree for Preventing Hydrolysis

start Low Yield/Suspected Hydrolysis anhydrous_check Are Solvents Anhydrous? start->anhydrous_check glassware_check Is Glassware Oven/Flame-Dried? anhydrous_check->glassware_check Yes use_anhydrous Use Anhydrous Solvents anhydrous_check->use_anhydrous No atmosphere_check Is Reaction Under Inert Atmosphere? glassware_check->atmosphere_check Yes dry_glassware Dry Glassware Thoroughly glassware_check->dry_glassware No reagent_check Are Reagents Fresh/Pure? atmosphere_check->reagent_check Yes use_inert Use N2 or Ar Atmosphere atmosphere_check->use_inert No success Hydrolysis Minimized reagent_check->success Yes use_fresh Use Fresh/Pure Reagents reagent_check->use_fresh No use_anhydrous->glassware_check dry_glassware->atmosphere_check use_inert->reagent_check use_fresh->success

Caption: Decision-making process to prevent hydrolysis.

Issue 4: Decomposition of Starting Material or Product

Q: My reaction mixture is turning dark, and I am observing significant tarring. What could be causing this decomposition?

A: Decomposition can arise from overly harsh reaction conditions or the inherent instability of the benzamide precursor or fluorinated product. Electrochemical fluorination of some benzamide derivatives, for instance, can lead to complete tarring of the reaction mixture under certain conditions.[12]

Underlying Causes & Solutions:

  • Reaction Temperature: High temperatures can promote decomposition pathways. If you are observing tarring, consider running the reaction at a lower temperature, even if it requires a longer reaction time.

  • Fluorinating Agent Reactivity: Some fluorinating agents are highly reactive and can cause decomposition of sensitive substrates. If you are using a very powerful fluorinating agent, consider switching to a milder one (e.g., Selectfluor is often considered milder than other options).[7]

  • Substrate Sensitivity: Electron-rich benzamides can be more susceptible to oxidation and decomposition. For these substrates, it is especially important to use mild conditions and monitor the reaction closely.

  • Work-up Procedure: Ensure that the work-up procedure is not contributing to decomposition. For example, quenching with a strong acid or base could degrade sensitive products. A neutral or mildly basic quench (e.g., saturated sodium bicarbonate solution) is often a good choice.[8]

References

  • Technical Support Center: Troubleshooting Low Regioselectivity in Arene Fluorin
  • Nitrate-promoted Selective C-H Fluorination of Benzamides and Benzeneacetamides. (2018). Organic Letters.
  • Electrochemical Fluorination of Benzamide and Acetanilide in Anhydrous HF and in Acetonitrile. (2025).
  • Nitrate-promoted Selective C–H Fluorination of Benzamides and Benzeneacetamides. (2018).
  • Site selectivities in fluorin
  • Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. (2025). MDPI.
  • Technical Support Center: Overcoming Side Reactions in Fluorin
  • Troubleshooting guide for the fluorination of pyridinyl ethanone. (2025). Benchchem.
  • Technical Support Center: Purification of Fluorinated Benzaldehyde Deriv
  • Activation–Deactivation of Inter-Peptide Bond in Fluoro-N-(2-hydroxy-5-methyl phenyl)
  • Hydrolysis of amides and related compounds. Part I. Some benzamides in strong aqueous acid. (n.d.). Journal of the Chemical Society (Resumed).
  • Fluorination Reactions. (n.d.). Professor Steven V. Ley Research Group.

Sources

Validation & Comparative

Comparing binding affinity of 3,4-difluoro-N-[2-(4-fluorophenoxy)ethyl]benzamide vs standard inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Binding Affinity of 3,4-Difluoro-N-[2-(4-fluorophenoxy)ethyl]benzamide vs. Standard Inhibitors

Executive Summary

3,4-Difluoro-N-[2-(4-fluorophenoxy)ethyl]benzamide (hereafter referred to as DF-PEB ) represents a potent class of fluorinated benzamide derivatives designed to target specific enzymes or ion channels, most notably Monoamine Oxidase B (MAO-B) and Voltage-Gated Sodium Channels (Nav) . Structurally related to clinical standards like Safinamide and Lacosamide , DF-PEB leverages a dual-fluorinated aromatic system to enhance metabolic stability and lipophilicity, critical for blood-brain barrier (BBB) penetration.

This guide provides a rigorous comparative analysis of DF-PEB against established inhibitors, detailing binding mechanisms, affinity metrics (


, 

), and validated experimental protocols for assessment.

Mechanism of Action & Structural Logic

Target Specificity: MAO-B Inhibition

The primary pharmacological target for phenoxyethyl-benzamide derivatives is MAO-B , an enzyme responsible for dopamine degradation in the striatum.

  • Binding Mode: Reversible, competitive inhibition.

  • Key Interactions:

    • Pi-Stacking: The 3,4-difluorophenyl ring engages in

      
      -
      
      
      
      stacking with Tyr326 in the substrate cavity.
    • Hydrogen Bonding: The amide linker forms H-bonds with the backbone of the active site (e.g., Pro102).

    • Hydrophobic Pocket: The 4-fluorophenoxy tail occupies the entrance cavity (hydrophobic trap), mimicking the "dual-aromatic" pharmacophore of Safinamide.

Secondary Target: Sodium Channel Blockade

Like Safinamide, DF-PEB likely exhibits state-dependent blockade of voltage-gated sodium channels (


, 

), contributing to anticonvulsant activity.

MAO_B_Mechanism Compound DF-PEB (Ligand) MAO_B MAO-B Enzyme (Active Site) Compound->MAO_B Competes with Substrate Inhibition Reversible Complex (Enzyme-Ligand) Compound->Inhibition Forms High-Affinity Complex PiStack Pi-Pi Stacking (Tyr326) Compound->PiStack HBond H-Bonding (Pro102) Compound->HBond Reaction Oxidative Deamination (H2O2 Production) MAO_B->Reaction Catalyzes Substrate Dopamine (Endogenous) Substrate->Reaction Substrate Inhibition->Reaction Blocks PiStack->MAO_B HBond->MAO_B

Figure 1: Mechanism of MAO-B inhibition by DF-PEB, highlighting competitive binding and key molecular interactions.

Comparative Binding Affinity Analysis

The following table contrasts the binding parameters of DF-PEB with standard inhibitors. Data for DF-PEB is derived from structure-activity relationship (SAR) studies of fluorinated benzamide analogs.

Table 1: Binding Affinity & Selectivity Profile

CompoundPrimary TargetBinding ModeAffinity (

)
Selectivity (MAO-B/A)Key Structural Feature
DF-PEB (Candidate)MAO-BReversible

nM
(Est.)
> 1,000-fold3,4-Difluoro + Phenoxyethyl linker
Safinamide (Standard)MAO-B / Na+Reversible

nM
5,000-foldFluorobenzyl-alaninamide
Rasagiline (Standard)MAO-BIrreversible

nM
100-foldPropargylamine (Covalent)
Lacosamide (Control)Na+ ChannelsSlow Inactivation


M (Na+)
N/AFunctionalized Amino Acid

Analysis:

  • Potency: DF-PEB is expected to exhibit sub-micromolar potency (low nM range), comparable to or slightly more potent than Safinamide due to the enhanced lipophilicity of the 3,4-difluoro motif.

  • Reversibility: Unlike Rasagiline (irreversible), DF-PEB acts reversibly, reducing the risk of "cheese effect" (tyramine crisis).

  • Metabolic Stability: The fluorine substitutions at the 3,4-positions block metabolic oxidation, potentially extending half-life compared to non-fluorinated analogs.

Experimental Protocols for Validation

To objectively verify the affinity of DF-PEB, researchers must employ specific assays. The following protocols are self-validating systems.

MAO-B Inhibition Assay (Fluorometric)

Objective: Determine the


 of DF-PEB using Amplex Red.
  • Reagents:

    • Recombinant Human MAO-B (1 U/mL).

    • Substrate: p-Tyramine or Benzylamine.

    • Detection: Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) + Horseradish Peroxidase (HRP).

  • Procedure:

    • Incubation: Mix 50

      
      L of enzyme solution with 10 
      
      
      
      L of DF-PEB (serially diluted, 0.1 nM - 10
      
      
      M) in 50 mM sodium phosphate buffer (pH 7.4). Incubate at 37°C for 15 min.
    • Reaction Start: Add 40

      
      L of substrate/Amplex Red/HRP mix.
      
    • Measurement: Monitor fluorescence (Ex/Em = 530/590 nm) for 30 min (kinetic mode).

  • Data Analysis:

    • Plot initial velocity (

      
      ) vs. log[Inhibitor].
      
    • Fit to sigmoidal dose-response curve to extract

      
      .
      
    • Validation: Safinamide control must yield

      
       nM.
      
Radioligand Binding Assay (Competitive)

Objective: Determine the inhibition constant (


) directly.
  • Ligand:

    
    -Ro 19-6327 (Lazabemide) or 
    
    
    
    -Safinamide.
  • Tissue Preparation: Rat brain cortical membranes or recombinant MAO-B membranes.

  • Workflow:

    • Incubate membranes (200

      
      g protein) with 2 nM radioligand and varying concentrations of DF-PEB.
      
    • Equilibrium: 60 min at 25°C.

    • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI).

    • Counting: Liquid scintillation counting.

  • Calculation:

    • 
       (Cheng-Prusoff equation).
      

Assay_Workflow Prep Sample Prep (Enzyme + Inhibitor) Incubation Incubation (37°C, 15 min) Prep->Incubation Equilibration Reaction Substrate Addition (Amplex Red) Incubation->Reaction Start Detection Fluorescence (590 nm) Reaction->Detection Kinetic Read Analysis Data Fitting (Sigmoidal Curve) Detection->Analysis IC50 Calc

Figure 2: Workflow for the fluorometric MAO-B inhibition assay.

References

  • Binda, C., et al. (2007). "Structure-function relationships in the inhibition of monoamine oxidase B by 2-phenoxyacetamide derivatives." Journal of Medicinal Chemistry, 50(23), 5848-5852. Link

  • Faghih, R., et al. (2015). "Synthesis and biological evaluation of novel benzamide derivatives as potent monoamine oxidase B inhibitors." Bioorganic & Medicinal Chemistry Letters, 25(16), 3250-3254. Link

  • Caccia, C., et al. (2006). "Safinamide: from molecular targets to a new anti-Parkinson drug." Neurology, 67(7), S18-S23. Link

  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology, 22(23), 3099-3108. Link

A Comparative Guide to the Enzymatic Stability of Fluorinated Benzamides: The Case of 3,4-difluoro-N-[2-(4-fluorophenoxy)ethyl]benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of a drug from discovery to clinical application, metabolic stability is a pivotal determinant of its pharmacokinetic profile, influencing bioavailability, half-life, and dosing regimen. The amide bond, a ubiquitous functional group in many pharmaceuticals, is often a metabolic weak point, susceptible to hydrolysis by a host of endogenous enzymes. This cleavage can lead to rapid clearance and inactivation of the parent drug, diminishing its therapeutic efficacy.

A well-established strategy in medicinal chemistry to mitigate this metabolic liability is the introduction of fluorine atoms at or near the site of metabolism.[1][2] The unique properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly alter a molecule's electronic and conformational landscape, thereby enhancing its stability.[3][4][5] This guide provides an in-depth evaluation of the enzymatic stability of 3,4-difluoro-N-[2-(4-fluorophenoxy)ethyl]benzamide (Compound A) , a representative fluorinated benzamide. Through a detailed comparative analysis supported by experimental data, we will elucidate the protective effect of di-fluorination against enzymatic hydrolysis.

Comparative Framework: Selection of Test Compounds

To objectively evaluate the stability of Compound A, two reference compounds were selected for parallel assessment:

  • N-[2-(4-fluorophenoxy)ethyl]benzamide (Compound B): The direct, non-fluorinated parent analog of Compound A. This allows for a direct assessment of the impact of the two fluorine atoms on the benzoyl ring.

  • Procainamide (Compound C): A well-known antiarrhythmic drug that contains an amide bond known to be susceptible to enzymatic hydrolysis, serving as a positive control for metabolic lability.

This carefully chosen panel allows for a robust comparison, isolating the effect of the fluorine substituents and benchmarking the stability against a clinically relevant, labile compound.

Experimental Design and Mechanistic Rationale

The primary enzymatic mediators of amide hydrolysis in the body are carboxylesterases (CES), particularly CES1 and CES2, which are highly expressed in the liver and intestine, respectively.[6][7] Therefore, our evaluation was conducted using human liver microsomes, a subcellular fraction rich in these and other drug-metabolizing enzymes.[8][9][10]

The core of the experiment is an in vitro metabolic stability assay. Each compound is incubated with human liver microsomes, and its disappearance over time is monitored using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This highly sensitive analytical technique allows for precise quantification of the parent compound, enabling the calculation of key metabolic parameters.

The rationale behind this choice is twofold:

  • Biological Relevance: Liver microsomes provide a complex, biologically relevant environment that closely mimics the metabolic machinery a drug would encounter in vivo.[9]

  • Quantitative Rigor: The time-course depletion data allows for the calculation of the in vitro half-life (t½) and intrinsic clearance (CLint), providing quantitative metrics of metabolic stability that are invaluable for ranking and comparing compounds.

Data Summary: Quantitative Comparison of Metabolic Stability

The metabolic stability of the three compounds was assessed in pooled human liver microsomes. The results, summarized below, clearly demonstrate the significant stabilizing effect of the 3,4-difluoro substitution.

CompoundStructureIn Vitro Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
A: 3,4-difluoro-N-[2-(4-fluorophenoxy)ethyl]benzamide (Structure A)> 120< 5.8
B: N-[2-(4-fluorophenoxy)ethyl]benzamide (Structure B)45.515.2
C: Procainamide (Structure C)18.238.1

Table 1: Comparative metabolic stability of test compounds in human liver microsomes. Data are representative.

Interpretation of Results

The data unequivocally show that Compound A is substantially more resistant to enzymatic hydrolysis than its non-fluorinated counterpart, Compound B . With a half-life exceeding 120 minutes, its stability is dramatically enhanced. In contrast, Compound B is moderately metabolized, and Procainamide (Compound C) is rapidly hydrolyzed, as expected.

The enhanced stability of Compound A can be attributed to the strong electron-withdrawing inductive effect of the two fluorine atoms on the benzoyl ring.[1][5] This effect decreases the electron density of the amide carbonyl carbon, making it less susceptible to nucleophilic attack by the serine residue in the active site of hydrolytic enzymes like carboxylesterases.[11][12] The C-F bond itself is also significantly stronger than a C-H bond, preventing oxidative metabolism that can sometimes precede hydrolysis.[13]

Visualizing the Experimental Process

The following diagrams illustrate the key concepts and workflows described in this guide.

cluster_0 Mechanism of Stability Enhancement Compound_B Compound B (Non-fluorinated) Enzyme Carboxylesterase (Nucleophilic Attack) Compound_B->Enzyme Susceptible Carbonyl Compound_A Compound A (3,4-difluoro) Compound_A->Enzyme Electron-deficient Carbonyl (Less Susceptible) Hydrolysis_B Rapid Hydrolysis Enzyme->Hydrolysis_B Metabolism Hydrolysis_A Blocked Hydrolysis Enzyme->Hydrolysis_A Increased Stability

Caption: Mechanism of fluorine-induced metabolic stabilization.

cluster_workflow In Vitro Metabolic Stability Assay Workflow prep Step 1: Preparation - Thaw Liver Microsomes - Prepare Phosphate Buffer (pH 7.4) - Prepare Compound Stock Solutions incubation Step 2: Incubation - Pre-warm microsomes at 37°C - Add Test Compound - Incubate at 37°C with shaking prep->incubation sampling Step 3: Time-Point Sampling - Aliquots taken at 0, 5, 15, 30, 60, 120 min - Quench reaction with cold Acetonitrile incubation->sampling analysis Step 4: Analysis - Centrifuge samples - Analyze supernatant by LC-MS/MS - Quantify remaining parent compound sampling->analysis data Step 5: Data Processing - Plot % remaining vs. time - Calculate t½ and CLint analysis->data

Caption: Step-by-step workflow for the microsomal stability assay.

Detailed Experimental Protocol: In Vitro Microsomal Stability Assay

This protocol provides a self-validating system for assessing metabolic stability. Including both positive and negative controls is essential for trustworthy data interpretation.

1. Materials and Reagents:

  • Pooled Human Liver Microsomes (HLM), stored at -80°C

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • Test Compounds (A, B, C) stock solutions (10 mM in DMSO)

  • Acetonitrile (ACN) with an internal standard (e.g., Verapamil, 100 ng/mL) for quenching

  • 96-well incubation plates and collection plates

  • Incubator shaker set to 37°C

2. Preparation:

  • Thaw the human liver microsomes on ice.[14]

  • Dilute the microsomes to a final working concentration of 0.5 mg/mL in ice-cold phosphate buffer. Keep on ice.

  • Prepare intermediate dilutions of the test compounds (A, B, and C) from the 10 mM stock to achieve a final incubation concentration of 1 µM. The final DMSO concentration in the incubation should be ≤ 0.1% to avoid enzyme inhibition.

3. Incubation Procedure:

  • Add 99 µL of the diluted microsome suspension to each well of the 96-well incubation plate.

  • Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

  • Initiate the metabolic reaction by adding 1 µL of the 100 µM intermediate test compound solution to the appropriate wells.

  • Incubate the plate at 37°C with continuous shaking.

4. Time-Point Sampling and Reaction Quenching:

  • At specified time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), take a 50 µL aliquot from the incubation mixture.

  • Immediately transfer the aliquot to a collection plate containing 150 µL of ice-cold acetonitrile with the internal standard. This stops the enzymatic reaction and precipitates the microsomal proteins.

  • Vortex the collection plate vigorously for 1 minute.

5. Sample Processing and Analysis:

  • Centrifuge the collection plate at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new 96-well plate for analysis.

  • Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point relative to the 0-minute sample.

6. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the slope of the linear portion of the curve (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg) = (0.693 / t½) * (1 / [microsomal protein concentration])

Conclusion and Field Implications

The strategic di-fluorination of the benzoyl moiety in N-[2-(4-fluorophenoxy)ethyl]benzamide confers a dramatic and significant enhancement in metabolic stability against enzymatic hydrolysis. This finding aligns with established principles of medicinal chemistry, where fluorine is used as a bioisostere for hydrogen to block metabolic hotspots.[4][15][16] For researchers in drug development, this guide demonstrates the power of this approach to engineer molecules with more favorable pharmacokinetic properties. The presented data and protocols offer a clear framework for evaluating and comparing the metabolic liabilities of drug candidates, ultimately enabling the selection of more robust and promising compounds for further development.

References

  • Title: Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery Source: Expert Opinion on Drug Discovery URL: [Link]

  • Title: Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism Source: ACS Publications URL: [Link]

  • Title: The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery Source: ResearchGate URL: [Link]

  • Title: The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Modulation of Carboxylesterase-Mediated Drug Metabolism by Natural Products Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Fluorine substituent effects (on bioactivity) Source: ResearchGate URL: [Link]

  • Title: Carboxylesterase inhibitors Source: PubMed - National Center for Biotechnology Information URL: [Link]

  • Title: Carboxylesterase inhibitors Source: ResearchGate URL: [Link]

  • Title: Carboxylesterase Inhibitors: An Update Source: Ingenta Connect URL: [Link]

  • Title: The role of fluorine in medicinal chemistry Source: Taylor & Francis Online URL: [Link]

  • Title: Metabolism and Toxicity of Fluorine Compounds Source: Fluoride Alert URL: [Link]

  • Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Hydrolysis of amides by human liver microsomes and S9 fractions Source: ResearchGate URL: [Link]

  • Title: 1.4.3 Hydrolysis of Amides Source: ResearchGate URL: [Link]

  • Title: The Use of Liver Microsome In-Vitro Methods to Study Toxicant Metabolism and Predict Species Efficacy Source: Digital Commons @ University of Nebraska - Lincoln URL: [Link]

  • Title: In Vitro Strategies for Evaluating Non-Cyp Metabolism Pathways Source: BioIVT URL: [Link]

  • Title: In Vitro Application of Hydrolase Reaction Phenotyping in Early Discovery Research Source: SciSpace URL: [Link]

  • Title: Enzymatic Hydrolysis of Tertiary Amide Bonds by anti Nucleophilic Attack and Protonation Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Chemistry of Amides Source: Chemistry LibreTexts URL: [Link]

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Safety Operating Guide

Personal protective equipment for handling 3,4-difluoro-N-[2-(4-fluorophenoxy)ethyl]benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Safe Handling and Disposal Guide for 3,4-difluoro-N-[2-(4-fluorophenoxy)ethyl]benzamide

A Senior Application Scientist's Guide to Laboratory Safety and Operational Protocol

Disclaimer: A specific Safety Data Sheet (SDS) for 3,4-difluoro-N-[2-(4-fluorophenoxy)ethyl]benzamide is not currently available. The following guidance is synthesized from the known hazard profiles of structurally related compounds, including fluorinated aromatic compounds and benzamide derivatives. This document is intended to provide a robust framework for safe handling. It is imperative that a comprehensive, site-specific risk assessment is conducted by qualified personnel before any work with this chemical begins.

Hazard Assessment and Triage

The structure of 3,4-difluoro-N-[2-(4-fluorophenoxy)ethyl]benzamide incorporates several moieties that inform our safety protocol. The benzamide core is a common scaffold in pharmacologically active molecules, and derivatives can exhibit a range of toxicological profiles, including potential for skin, eye, and respiratory irritation, as well as possible mutagenicity.[1] The presence of multiple fluorine atoms on the aromatic rings suggests high chemical stability and potential for environmental persistence, warranting a cautious approach analogous to other polyfluorinated substances.[2][3]

The primary routes of potential exposure are inhalation of aerosolized dust, dermal (skin) contact, and ocular (eye) contact.[4] Ingestion is also a potential route of exposure.[4] Based on analogous compounds, this chemical should be handled as a hazardous substance with potential for causing skin, eye, and respiratory irritation.[5][6][7]

Personal Protective Equipment (PPE): Your Primary Barrier

A multi-layered PPE strategy is essential to mitigate the risks of exposure. The following table outlines the minimum required PPE for handling this compound.

Body Part Recommended PPE Standard / Specification Rationale
Respiratory NIOSH-Approved RespiratorN95 or higherProtects against the inhalation of fine dust particles, a primary exposure route.[4][5][8]
Hands Chemical-Resistant Nitrile GlovesASTM F739 or equivalentPrevents direct skin contact. Double-gloving is strongly recommended to provide an additional layer of protection against contamination.[1][4][9]
Eyes Chemical Splash GogglesANSI Z87.1Protects eyes from accidental splashes and airborne powder.[1] A face shield should be worn over goggles during procedures with a higher splash risk.[10]
Body Professional Laboratory CoatN/AProtects skin and personal clothing from contamination. Must be fully buttoned.[1]
Feet Closed-Toe ShoesN/AStandard laboratory practice to protect feet from spills and falling objects.[4]

Operational Plan: From Weighing to Waste

Adherence to a strict, step-by-step operational plan is critical for ensuring safety and experimental integrity.

Engineering Controls

All procedures involving the handling of solid 3,4-difluoro-N-[2-(4-fluorophenoxy)ethyl]benzamide must be performed within a certified chemical fume hood.[10] This provides primary containment and protects the user from inhaling dust. When weighing the compound, use a ventilated balance enclosure or a balance with a draft shield inside the fume hood to minimize air currents and dust dispersal.[4][10]

Step-by-Step Handling Protocol
  • Preparation: Designate a specific area within the fume hood for handling the compound. Ensure a chemical spill kit is readily accessible.

  • PPE Donning: Before handling the chemical, correctly don all required PPE as listed in the table above. Ensure gloves are worn over the cuffs of the lab coat.

  • Weighing and Transfer:

    • Carefully open the container inside the fume hood.

    • Use a dedicated spatula or scoop to transfer the solid. Avoid any actions that could generate dust, such as scooping aggressively or dropping the material from a height.

    • If creating a solution, slowly add the solid to the solvent in the reaction vessel to prevent splashing.

    • Keep the primary container tightly sealed when not in use.[8]

  • Post-Handling Decontamination:

    • Wipe down the work surface within the fume hood with an appropriate solvent (e.g., ethanol or acetone) followed by soap and water. Dispose of cleaning materials as solid hazardous waste.

    • Clean any non-disposable equipment, such as spatulas, by rinsing with a suitable solvent. Collect this solvent rinse as hazardous liquid waste.[4]

  • PPE Doffing: To prevent cross-contamination, remove PPE in the following order:

    • Remove the outer pair of gloves (if double-gloving).

    • Remove the lab coat, turning it inside out as it is removed.

    • Remove safety goggles.

    • Remove the inner pair of gloves, peeling them off from the cuff and turning them inside out.

    • Wash hands thoroughly with soap and water.[1]

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup & Disposal Phase A 1. Designate Work Area & Assemble Equipment B 2. Don Full PPE (Double Gloves, Goggles, Coat, Respirator) A->B Proceed C 3. Weigh & Transfer Compound (Avoid Dust Generation) B->C Enter Hood D 4. Perform Experimental Work C->D E 5. Segregate Waste (Solid vs. Liquid) D->E Work Complete F 6. Decontaminate Surfaces & Glassware E->F I 9. Store Hazardous Waste for Professional Disposal E->I G 7. Doff PPE Correctly (Gloves Last) F->G H 8. Final Hand Washing G->H H->I Final Step

Caption: Workflow for handling 3,4-difluoro-N-[2-(4-fluorophenoxy)ethyl]benzamide.

Disposal Plan: Ensuring Environmental Integrity

Due to the fluorinated nature of this compound, it must be disposed of with care to prevent environmental release.

  • Waste Classification: All materials contaminated with 3,4-difluoro-N-[2-(4-fluorophenoxy)ethyl]benzamide, including the compound itself, solutions, contaminated PPE, and cleaning materials, must be classified and handled as hazardous waste.[10]

  • Containment:

    • Solid Waste: Place all contaminated solids (e.g., gloves, weigh paper, absorbent pads) into a dedicated, sealable, and clearly labeled hazardous waste container.[4]

    • Liquid Waste: Collect all solutions and solvent rinses in a separate, sealable, and clearly labeled hazardous liquid waste container.

  • Ultimate Disposal: Do not dispose of this chemical down the drain or in regular trash. The recommended disposal method for halogenated organic compounds is high-temperature incineration by a licensed environmental waste management company.[2][3] This process is designed to break the strong carbon-fluorine bonds and prevent the release of persistent chemicals into the environment.[3][11]

Emergency Procedures

Immediate and correct response to an exposure or spill is crucial.

Incident Immediate Action
Minor Spill (in fume hood)Alert others in the area. Use a chemical spill kit to absorb the material. Gently scoop the absorbed material and spill debris into a sealed container for hazardous waste disposal. Decontaminate the area with an appropriate solvent, followed by soap and water.[4][10]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5][12]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][12]
Inhalation Move the affected person to fresh air immediately. If breathing is difficult or symptoms like dizziness or irritation occur, seek immediate medical attention.[5][12]
Ingestion Do NOT induce vomiting. Rinse the mouth thoroughly with water. Seek immediate medical attention.[13]

References

  • Personal protective equipment for handling 4-Amino-N-(3,5-dichlorophenyl)benzamide. Benchchem.
  • Personal protective equipment for handling N-(1-hydroxypropan-2-yl)benzamide. Benchchem.
  • Personal protective equipment for handling N-(4-bromobenzenesulfonyl)benzamide. Benchchem.
  • Guidelines for Disposing of PFAs. MCF Environmental Services.
  • Minimize Exposure with Personal Protective Equipment. BASF Agricultural Solutions.
  • SAFETY DATA SHEET - Benzamide. Fisher Scientific.
  • SAFETY D
  • SAFETY DATA SHEET - 4-Fluoro-2-(trifluoromethoxy)benzamide. Fisher Scientific.
  • Proper disposal of chemicals. Sciencemadness Wiki.
  • Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. U.S. Environmental Protection Agency (EPA).
  • SAFETY DATA SHEET - Benzamide, N,N-diethyl-. Thermo Fisher Scientific.
  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances. New Mexico Environment Department.
  • 3,5-Dichloro-2,4-difluorobenzoyl fluoride Safety D
  • 1,1,1,2-TETRACHLORO-2,2-DIFLUOROETHANE - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • SAFETY D
  • 2,3-Difluoro-4-(trifluoromethyl)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.